SB-277011 dihydrochloride
Description
SB 277011A is an antagonist of the dopamine D3 receptor (pKi = 8.0) that is at least 100-fold selective for D3 over other monoamine receptors (pKis = 6.0, 5.0, and 0>br>Selective dopamine D3 receptor antagonist (pKi values are 8.0, 6.0, 5.0 and 1>br
Properties
IUPAC Name |
N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O.2ClH/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27;;/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZIOTGUXSPDAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of SB-277011 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-277011 dihydrochloride is a potent and highly selective dopamine D3 receptor antagonist.[1] Its high affinity for the D3 receptor, coupled with significant selectivity over the D2 receptor subtype and other CNS targets, has established it as a critical pharmacological tool for elucidating the role of the D3 receptor in various physiological and pathological processes.[1][2][3] Primarily investigated for its therapeutic potential in substance use disorders, SB-277011 has been instrumental in preclinical studies examining the neurobiology of addiction to psychostimulants, nicotine, and alcohol.[1][4][5] This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Core Mechanism of Action: Selective and Competitive D3 Receptor Antagonism
The primary mechanism of action of SB-277011 is its function as a competitive antagonist at the dopamine D3 receptor.[1] It binds with high affinity to the D3 receptor, thereby preventing the endogenous ligand, dopamine, from binding and activating the receptor. This blockade inhibits the downstream signaling cascade typically initiated by D3 receptor activation. The D3 receptor is a G protein-coupled receptor (GPCR) of the D2-like family, which predominantly couples to the Gi/o alpha subunit. Activation of the D3 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and modulation of ion channel activity. By competitively occupying the dopamine binding site, SB-277011 prevents these intracellular events from occurring in response to dopamine release.
Figure 1: Competitive antagonism of SB-277011 at the Dopamine D3 Receptor.
Data Presentation: Quantitative Analysis
The efficacy and selectivity of SB-277011 have been quantified through various in vitro and in vivo studies. The following tables summarize key data points.
Table 1: Receptor Binding Affinity
| Receptor Target | Species | Preparation | pKi / Ki | Selectivity vs. D3 | Reference(s) |
|---|---|---|---|---|---|
| Dopamine D3 | Human | CHO Cells | pKi = 8.40 | - | [1] |
| Dopamine D3 | Human | CHO Cells | pKi = 7.95 | - | [2][6][7] |
| Dopamine D3 | Human | - | Ki = 11.2 nM | - | [8] |
| Dopamine D3 | Rat | CHO Cells | pKi = 7.97 | - | [1][6] |
| Dopamine D3 | Rat | - | Ki = 10.7 nM | - | [8] |
| Dopamine D2 | Human | CHO Cells | ~100-120 fold lower | 100-120x | [1][2][6] |
| Dopamine D2 | Rat | CHO Cells | ~80 fold lower | 80x | [1][6] |
| Dopamine D2 | - | - | pKi = 6.0 | 100x | [8][9] |
| 5-HT1B | - | - | pKi < 5.2 | >600x | [8][9] |
| 5-HT1D | - | - | pKi = 5.9 | ~125x | [8] |
| Other (66 receptors) | Human | - | >100 fold lower | >100x |[2][7] |
Table 2: Functional Antagonist Potency
| Assay | Cell Line | Agonist | pKb | Selectivity (vs. D2) | Reference(s) |
|---|
| Microphysiometer | CHO (hD3) | Quinpirole | 8.3 | 80x |[2] |
Table 3: In Vivo Pharmacokinetics
| Species | Parameter | Value | Reference(s) |
|---|---|---|---|
| Rat | Oral Bioavailability | 35% | [10][11] |
| Rat | Plasma Clearance | 20 mL/min/kg | [10][11] |
| Rat | Brain:Blood Ratio | 3.6:1 | |
| Dog | Oral Bioavailability | 43% | [10][11] |
| Cynomolgus Monkey | Oral Bioavailability | 2% |[10][11] |
Table 4: Summary of Effective Doses in Preclinical Models
| Model | Species | Effect | Dose (Route) | Reference(s) |
|---|---|---|---|---|
| Methamphetamine-Enhanced Brain Stimulation Reward | Rat | Attenuation | 12 mg/kg (i.p.) | [12] |
| Methamphetamine-Induced Reinstatement | Rat | Inhibition | 12 & 24 mg/kg (i.p.) | [1] |
| Cocaine-Triggered Reinstatement | Rat | Blockade | 6 & 12 mg/kg (i.p.) | [13] |
| Nicotine-Paired Cue-Induced Locomotor Activity | Rat | Blockade | - | [4] |
| Cocaine-Induced Conditioned Place Preference | Rat | Blockade of Expression | - | [4] |
| Alcohol Self-Administration | Mouse | Reduction | 30 mg/kg (i.p.) |[5] |
Experimental Protocols
The following are detailed methodologies for key experiments that have characterized the mechanism of action of SB-277011.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of SB-277011 for dopamine D2 and D3 receptors.
-
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with either human or rat D2 or D3 receptor cDNA are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D2, [³H]-7-OH-DPAT for D3) at various concentrations.
-
Competition Assay: To determine the Ki of SB-277011, membranes are incubated with a fixed concentration of radioligand and increasing concentrations of unlabeled SB-277011.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: IC50 values (concentration of SB-277011 that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.[2][7]
-
Microphysiometer Functional Assay
-
Objective: To determine the functional antagonist potency (pKb) of SB-277011.
-
Methodology:
-
Cell Culture: CHO cells overexpressing the human D3 receptor are cultured on Cytosensor Microphysiometer sensor chips.
-
Assay Principle: The microphysiometer measures real-time changes in the rate of extracellular acidification, which is an indirect measure of overall metabolic and receptor activation.
-
Agonist Stimulation: Cells are exposed to the D3 agonist quinpirole, which activates the Gi/o pathway, leading to a measurable increase in the acidification rate.
-
Antagonist Challenge: To determine antagonist potency, cells are pre-incubated with various concentrations of SB-277011 prior to the addition of quinpirole. The ability of SB-277011 to inhibit the quinpirole-induced response is measured.
-
Data Analysis: The concentration-response curves for quinpirole in the presence of different concentrations of SB-277011 are analyzed using the Schild equation to determine the pKb value.[2]
-
Intravenous Self-Administration and Reinstatement Model
-
Objective: To evaluate the effect of SB-277011 on the motivation to take drugs and on drug-seeking behavior (relapse).
-
Methodology:
-
Surgical Preparation: Male Long-Evans rats are surgically implanted with intravenous catheters.[1]
-
Self-Administration Training: Rats are placed in operant chambers and trained to press a lever to receive an intravenous infusion of a drug (e.g., methamphetamine or cocaine). Training continues until a stable pattern of responding is established.
-
Extinction Phase: The drug is removed, and lever presses no longer result in an infusion. This continues until the lever-pressing behavior is significantly reduced (extinguished).
-
Reinstatement Test: After extinction, reinstatement of drug-seeking is triggered by a non-contingent "priming" injection of the drug, presentation of a drug-associated cue, or a stressor (e.g., foot-shock).[1][4]
-
SB-277011 Administration: SB-277011 or vehicle is administered (e.g., via intraperitoneal injection) prior to the reinstatement test session.
-
Data Collection: The number of presses on the active (previously drug-delivering) and inactive levers is recorded. A significant reduction in active lever pressing in the SB-277011 group compared to the vehicle group indicates that the compound has blocked the reinstatement of drug-seeking behavior.
-
Figure 2: Experimental workflow for the drug-induced reinstatement model.
Signaling Pathways and Neurocircuitry
SB-277011 exerts its effects by modulating the mesolimbic dopamine system, a critical circuit in reward, motivation, and addiction.[1] D3 receptors are strategically located both pre-synaptically on dopamine neurons (as autoreceptors) and post-synaptically in limbic brain regions such as the nucleus accumbens.[1]
-
Post-synaptic Action: In the nucleus accumbens, dopamine released from Ventral Tegmental Area (VTA) neurons activates post-synaptic D3 receptors. This activation, via the Gi/o pathway, is thought to modulate neuronal excitability and contribute to the rewarding effects of drugs of abuse. By blocking these post-synaptic receptors, SB-277011 can attenuate the rewarding and reinforcing properties of drugs like methamphetamine and cocaine.[6][12]
-
Pre-synaptic Action (Autoreceptor): D3 autoreceptors on dopamine terminals provide a negative feedback mechanism, inhibiting further dopamine synthesis and release. The effect of SB-277011 on these autoreceptors is more complex. Antagonism of these receptors can, under certain conditions, lead to an increase in dopamine release by blocking this negative feedback. This may explain findings where SB-277011 potentiated the increase in extracellular dopamine caused by cocaine.[6] This suggests that SB-277011's ability to reduce drug-seeking may not be by simply reducing dopamine levels, but by altering the dynamics and functional connectivity of the reward circuit.[4][6]
Figure 3: Synaptic action of SB-277011 on pre- and post-synaptic D3 receptors.
Conclusion
This compound is a highly selective and potent competitive antagonist of the dopamine D3 receptor. Its mechanism of action is centered on the blockade of D3 receptor-mediated signaling, primarily through the Gi/o pathway. This action within the mesolimbic dopamine system has been shown to effectively attenuate the rewarding effects of drugs of abuse and reduce drug-seeking behaviors in a variety of robust preclinical models. While its development for clinical use was halted due to pharmacokinetic challenges in humans, SB-277011 remains an invaluable research tool for dissecting the complex role of the D3 receptor in addiction, motivation, and neuropsychiatric disorders.[4]
References
- 1. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. mdpi.com [mdpi.com]
- 7. The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SB-277011 | Dopamine Receptor | TargetMol [targetmol.com]
- 10. Pharmacokinetics of the novel, high-affinity and selective dopamine D3 receptor antagonist SB-277011 in rat, dog and monkey: in vitro/in vivo correlation and the role of aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine D3 Receptor Antagonism Inhibits Cocaine-Seeking and Cocaine-Enhanced Brain Reward in Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of SB-277011 Dihydrochloride: A Technical Guide for Drug Development Professionals
An in-depth exploration of the discovery, synthesis, and pharmacological characterization of the potent and selective dopamine D3 receptor antagonist, SB-277011 dihydrochloride.
Introduction
SB-277011, and its dihydrochloride salt, have emerged as a critical pharmacological tool for investigating the role of the dopamine D3 receptor in the central nervous system. Its high affinity and selectivity for the D3 receptor over the D2 receptor and a wide range of other receptors have made it a valuable agent in preclinical studies, particularly in the context of substance abuse and neuropsychiatric disorders.[1][2][3] This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, intended for researchers, scientists, and drug development professionals.
Discovery and Pharmacological Profile
The discovery of SB-277011 was the result of a targeted drug discovery program aimed at developing a potent and selective dopamine D3 receptor antagonist.[4] The program identified a series of 1,2,3,4-tetrahydroisoquinolines with high D3 affinity.[4] Through optimization of a flexible butyl linker to a more conformationally constrained cyclohexylethyl linker, SB-277011 (trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide) was identified as a lead candidate with improved oral bioavailability and selectivity.[4]
Quantitative Pharmacological Data
The pharmacological profile of SB-277011 is characterized by its high affinity for the dopamine D3 receptor and significant selectivity over the D2 receptor and other monoamine receptors. The quantitative data from various in vitro and in vivo studies are summarized in the tables below.
| Parameter | Human D3 Receptor | Rat D3 Receptor | Reference |
| pKi | 7.95 - 8.40 | 7.97 | [2][5] |
| Ki | 11.2 nM | 10.7 nM | [6] |
Table 1: Binding Affinity of SB-277011 for Dopamine D3 Receptors
| Receptor Subtype | pKi | Selectivity (fold) vs. D3 | Reference |
| Dopamine D2 | 6.0 | 80 - 120 | [2][5] |
| Serotonin 5-HT1B | <5.2 | >100 | [7] |
| Serotonin 5-HT1D | 5.9 | ~100 | [7] |
Table 2: Selectivity Profile of SB-277011
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 43% | Rat | [6] |
| Half-life (t1/2) | 2.0 h | Rat | [6] |
| Brain:Blood Ratio | 3.6:1 | Rat | [6] |
Table 3: Pharmacokinetic Properties of SB-277011
Signaling Pathway and Mechanism of Action
SB-277011 acts as a competitive antagonist at the dopamine D3 receptor. D3 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, typically couple to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades. By binding to the D3 receptor without activating it, SB-277011 blocks the binding of endogenous dopamine and prevents the initiation of this signaling cascade.
Caption: Dopamine D3 receptor signaling and antagonism by SB-277011.
Synthesis of this compound
The synthesis of SB-277011 involves a multi-step process, beginning with the preparation of key intermediates. The dihydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid.
Synthetic Scheme Overview
The synthesis can be conceptually broken down into the formation of two key fragments, which are then coupled:
-
Synthesis of the 6-cyano-1,2,3,4-tetrahydroisoquinoline moiety.
-
Synthesis of the trans-4-(2-aminoethyl)cyclohexyl-4-quinolinecarboxamide fragment.
-
Coupling of the two fragments and final salt formation.
A simplified representation of the synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Note: The following protocols are generalized based on available literature. Specific reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization.
Synthesis of 6-Cyano-1,2,3,4-tetrahydroisoquinoline:
-
N-Trifluoroacetylation: 6-Bromo-1,2,3,4-tetrahydroisoquinoline is reacted with trifluoroacetic anhydride in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to protect the secondary amine.
-
Cyanation: The resulting N-trifluoroacetyl-6-bromo-1,2,3,4-tetrahydroisoquinoline is treated with copper(I) cyanide in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperature.
-
Deprotection: The trifluoroacetyl group is removed by hydrolysis with a base, such as potassium carbonate, in an aqueous alcohol solution (e.g., methanol/water) to yield 6-cyano-1,2,3,4-tetrahydroisoquinoline.
Synthesis of SB-277011 Free Base:
-
Intermediate Preparation: trans-4-Aminocyclohexylacetic acid is first esterified (e.g., with methanol and acid catalysis) and then the amino group is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate.
-
Aldehyde Formation: The ester of the protected amino acid is reduced to the corresponding aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature.
-
Reductive Amination: The aldehyde is then coupled with 6-cyano-1,2,3,4-tetrahydroisoquinoline via reductive amination using a reducing agent like sodium triacetoxyborohydride.
-
Boc Deprotection: The Boc protecting group is removed under acidic conditions, for example, with trifluoroacetic acid in dichloromethane.
-
Amide Coupling: The resulting primary amine is coupled with 4-quinolinecarboxylic acid using a peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) to afford SB-277011 as the free base.
Formation of this compound:
-
The free base of SB-277011 is dissolved in a suitable solvent (e.g., ethanol or isopropanol).
-
A solution of hydrogen chloride in a solvent (e.g., diethyl ether or isopropanol) is added dropwise with stirring.
-
The resulting precipitate of this compound is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.
Key Experimental Assays
The discovery and characterization of SB-277011 relied on a suite of in vitro and in vivo assays to determine its affinity, selectivity, and functional activity.
Caption: General experimental workflow for the discovery of a selective antagonist.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of SB-277011 for dopamine receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected to express human or rat dopamine D2 or D3 receptors.
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]-spiperone or [³H]-methylspiperone) and varying concentrations of the unlabeled competitor drug (SB-277011).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Competition curves are generated, and IC50 values (the concentration of SB-277011 that inhibits 50% of specific radioligand binding) are calculated. Ki values are then determined using the Cheng-Prusoff equation.
In Vitro Functional Assays
Objective: To determine the functional activity of SB-277011 (i.e., antagonist properties).
Methodology (e.g., cAMP accumulation assay):
-
Cell Culture: CHO cells expressing the dopamine D3 receptor are cultured.
-
Treatment: Cells are pre-incubated with various concentrations of SB-277011, followed by stimulation with a dopamine agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: The ability of SB-277011 to block the agonist-induced inhibition of cAMP production is quantified to determine its antagonist potency (pA2 or IC50).
In Vivo Microdialysis
Objective: To assess the effect of SB-277011 on dopamine neurotransmission in specific brain regions.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized or freely moving rat (e.g., the nucleus accumbens).
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.
-
Drug Administration: SB-277011 is administered (e.g., systemically or locally through the probe), and dialysate collection continues.
-
Analysis: The concentration of dopamine and its metabolites in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in extracellular dopamine levels following drug administration are calculated relative to baseline levels.
Conclusion
This compound is a potent and selective dopamine D3 receptor antagonist that has been instrumental in elucidating the role of this receptor in various physiological and pathological processes. Its discovery was guided by a rational drug design approach, and its synthesis, though multi-step, is well-established. The detailed experimental protocols for its characterization provide a robust framework for further research and development of novel D3 receptor ligands. This technical guide serves as a comprehensive resource for scientists and researchers in the field of drug discovery and development.
References
- 1. Radioligand binding assays [bio-protocol.org]
- 2. oipub.com [oipub.com]
- 3. Increased dopamine release in vivo in nucleus accumbens and caudate nucleus of the rat during drinking: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
In Vitro Characterization of SB-277011 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-277011 dihydrochloride is a potent and highly selective antagonist of the dopamine D₃ receptor. Its high affinity for the D₃ receptor subtype over the closely related D₂ receptor has made it a critical pharmacological tool for elucidating the physiological roles of D₃ receptors and a lead compound in the development of therapeutics for conditions such as substance use disorders and schizophrenia. This document provides a comprehensive overview of the in vitro pharmacological profile of SB-277011, detailing its binding characteristics and functional antagonism. The information herein is compiled from key studies to serve as a technical guide for researchers.
Receptor Binding Profile
Radioligand binding assays are fundamental to determining the affinity and selectivity of a compound for its target receptor. SB-277011 has been extensively characterized using membranes from Chinese Hamster Ovary (CHO) cells stably transfected with either human or rat dopamine D₂ and D₃ receptors.
Binding Affinity Data
The affinity of SB-277011 for dopamine receptors is typically quantified by its pKᵢ value, the negative logarithm of the inhibition constant (Kᵢ). A higher pKᵢ value indicates a stronger binding affinity. Data consistently demonstrates that SB-277011 binds with high affinity to the D₃ receptor and exhibits significant selectivity over the D₂ receptor.[1][2][3]
| Parameter | Human D₃ Receptor | Human D₂ Receptor | Rat D₃ Receptor | Rat D₂ Receptor | Selectivity (D₂/D₃) |
| pKᵢ | 7.95 - 8.40 | ~6.0 | 7.97 | ~6.0 | Human: ~120-fold[2][3] |
| Rat: ~80-fold[2][3] | |||||
| Kᵢ (nM) | ~11.2 | ~1000 | ~10.7 | ~1000 |
Table 1: Summary of reported binding affinities (pKᵢ and Kᵢ) of SB-277011 for human and rat D₃ and D₂ receptors. Data compiled from multiple sources.[1][2][3]
Selectivity Profile
Beyond the D₂ receptor, SB-277011 has been profiled against a wide panel of other neurotransmitter receptors, ion channels, and enzymes. Studies report that it shows over 100-fold selectivity for the D₃ receptor against more than 66 other targets, underscoring its specificity.[1] Minor affinities have been noted for the 5-HT₁B and 5-HT₁D receptors, though at significantly lower potencies (pKᵢ < 5.2 and 5.0, respectively).
Functional Antagonism
Functional assays are crucial for determining whether a ligand, upon binding to a receptor, inhibits or activates it. SB-277011 is characterized as a competitive antagonist, meaning it binds to the same site as the endogenous agonist (dopamine) but does not activate the receptor, thereby blocking the agonist's effect.
Functional Potency Data
The functional potency of SB-277011 has been determined using a microphysiometer assay, which measures changes in the extracellular acidification rate of cells as an index of receptor activation. In CHO cells expressing the human D₃ receptor, SB-277011 effectively antagonized the effects of the D₂/D₃ agonist quinpirole.
| Assay Type | Receptor | Agonist | Parameter | Value | Selectivity (D₂/D₃) |
| Microphysiometer | Human D₃ | Quinpirole | pKₑ | 8.3 | ~80-fold |
| Human D₂ | Quinpirole | pKₑ | ~6.4 |
Table 2: Functional antagonist potency (pKₑ) of SB-277011 at human D₃ and D₂ receptors.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key in vitro assays used to characterize SB-277011.
Protocol: Competitive Radioligand Binding Assay
This protocol is adapted from standard procedures for determining the binding affinity of a test compound at dopamine D₃ receptors expressed in a heterologous system.
Objective: To determine the inhibition constant (Kᵢ) of SB-277011 at the human dopamine D₃ receptor by measuring its ability to compete with a radiolabeled antagonist, such as [³H]spiperone.
Materials:
-
Cell Membranes: Crude membranes prepared from CHO or HEK293 cells stably transfected with the human dopamine D₃ receptor.
-
Radioligand: [³H]spiperone (a non-selective D₂/D₃ antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin (BSA).[4]
-
Test Compound: this compound, serially diluted in assay buffer.
-
Displacer (for non-specific binding): 2 µM (+)-butaclamol or 10 µM S-sulpiride.[4]
-
Apparatus: 96-well plates, water-bath shaker, cell harvester with glass fiber filters (e.g., Whatman GF/C), liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots and homogenize in ice-cold assay buffer. Determine protein concentration using a standard method (e.g., BCA assay). Dilute membranes in assay buffer to a final concentration that ensures the total receptor concentration is well below the Kₑ of the radioligand (e.g., 10-50 µg protein/well).[4]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer.
-
Non-Specific Binding (NSB): Add the displacer (e.g., 2 µM (+)-butaclamol).
-
Competition: Add serial dilutions of SB-277011 (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Radioligand Addition: Add [³H]spiperone to all wells at a final concentration near its Kₑ value for the D₃ receptor (typically 0.1-0.5 nM).[4]
-
Incubation: Add the diluted membrane preparation to all wells to initiate the binding reaction. Incubate the plate for 60 minutes at 30°C with gentle agitation.[4]
-
Termination and Filtration: Stop the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average DPM of the NSB wells from all other wells.
-
Plot the percentage of specific binding against the log concentration of SB-277011.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol: [³⁵S]GTPγS Functional Assay
This protocol describes a method to assess the functional antagonism of SB-277011 at the Gᵢ-coupled dopamine D₃ receptor. The assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins following receptor activation.
Objective: To determine the potency of SB-277011 in inhibiting agonist-stimulated [³⁵S]GTPγS binding to membranes containing the human dopamine D₃ receptor.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells expressing the human D₃ receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
GDP: Guanosine 5'-diphosphate, to a final concentration of 10-30 µM.
-
Agonist: Quinpirole or dopamine.
-
Antagonist: this compound.
-
Radioligand: [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Displacer (for non-specific binding): Unlabeled GTPγS (10 µM).
Procedure:
-
Pre-incubation: In a 96-well plate, add assay buffer, GDP, and the diluted cell membranes. Add serial dilutions of SB-277011 and incubate for 15-30 minutes at 30°C.
-
Stimulation: Add the agonist (quinpirole) at a concentration that elicits a submaximal response (e.g., its EC₈₀) to all wells except the basal and non-specific binding controls.
-
Initiation: Add [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Dry the filters and measure the bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the net agonist-stimulated binding by subtracting basal binding from all agonist-containing wells.
-
Plot the percentage inhibition of agonist-stimulated binding against the log concentration of SB-277011.
-
Determine the IC₅₀ value from the resulting concentration-response curve. This value represents the functional antagonist potency.
-
Visualized Workflows and Pathways
To better illustrate the experimental processes and underlying biological mechanisms, the following diagrams have been generated.
References
- 1. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics of SB-277011 Dihydrochloride in Animal Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties of SB-277011, a potent and selective dopamine D3 receptor antagonist, in various animal models. The information presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which is essential for its preclinical and potential clinical development.
Core Pharmacokinetic Parameters
The pharmacokinetic profile of SB-277011 has been characterized in several animal species, including rats, dogs, and cynomolgus monkeys. The quantitative data from these studies are summarized in the tables below, offering a comparative view of the compound's behavior across different biological systems.
Table 1: Oral Bioavailability and Plasma Clearance of SB-277011
| Animal Model | Oral Bioavailability (%) | Plasma Clearance (mL min⁻¹ kg⁻¹) | Reference |
| Rat | 35 | 20 (low) | [1] |
| Dog | 43 | 14 (moderate) | [1] |
| Cynomolgus Monkey | 2 | 58 (high) | [1] |
Table 2: In Vitro Intrinsic Clearance of SB-277011 in Liver Homogenates
| Species | Intrinsic Clearance (CLi) (mL min⁻¹ g⁻¹ liver) | Reference |
| Rat | < 2 | [1] |
| Dog | < 2 | [1] |
| Cynomolgus Monkey | 9.9 | [1] |
| Human | 45 | [1] |
Central Nervous System (CNS) Penetration
Effective target engagement for a centrally acting drug like SB-277011 necessitates sufficient penetration across the blood-brain barrier. Studies in rats have demonstrated that SB-277011 readily enters the brain.[2][3] The cerebral-to-blood ratio was found to be 3.6:1, indicating significant brain penetration.[4][5] Pharmacological MRI studies have confirmed its localization in dopamine D3 receptor-rich brain regions such as the nucleus accumbens and islands of Calleja.[6]
Metabolism
The metabolic fate of SB-277011 is a key determinant of its pharmacokinetic profile, particularly its bioavailability. In vitro studies using liver microsomes and homogenates from rats, dogs, cynomolgus monkeys, and humans have shed light on its metabolic pathways.
SB-277011 is relatively stable in liver microsomes across all tested species in the presence of NADPH, with an intrinsic clearance of less than 2 mL min⁻¹ g⁻¹ liver.[1] However, in total liver homogenates, a significant NADPH-independent metabolic pathway was identified, which is particularly prominent in cynomolgus monkeys and humans.[1] This pathway is sensitive to inhibition by isovanillin, strongly suggesting the involvement of aldehyde oxidase .[1] The high clearance and consequently low oral bioavailability of SB-277011 in cynomolgus monkeys (2%) is attributed to a high first-pass elimination, primarily mediated by aldehyde oxidase.[1]
Experimental Protocols
The following section details the methodologies employed in the key pharmacokinetic and behavioral studies cited in this guide.
In Vitro Metabolism Studies
-
Objective: To determine the rate of metabolism of SB-277011 and identify the enzymes involved.
-
Methodology:
-
Liver microsomes and total liver homogenates were prepared from rats, dogs, cynomolgus monkeys, and humans.
-
SB-277011 was incubated with these preparations in the presence and absence of the cofactor NADPH.
-
The rate of disappearance of SB-277011 was measured over time using appropriate analytical methods (e.g., LC-MS/MS) to calculate the intrinsic clearance (CLi).
-
Inhibition studies were conducted using specific enzyme inhibitors, such as isovanillin for aldehyde oxidase, to identify the contributing metabolic enzymes.[1]
-
In Vivo Pharmacokinetic Studies
-
Objective: To determine the plasma clearance and oral bioavailability of SB-277011 in different animal species.
-
Methodology:
-
Animal models (rats, dogs, cynomolgus monkeys) were administered SB-277011 via intravenous (IV) and oral (PO) routes.
-
Serial blood samples were collected at predetermined time points post-dosing.
-
Plasma concentrations of SB-277011 were quantified using a validated analytical method.
-
Pharmacokinetic parameters, including clearance (CL) and area under the concentration-time curve (AUC), were calculated using non-compartmental analysis.
-
Oral bioavailability (F%) was calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[1]
-
Methamphetamine Self-Administration and Reinstatement Studies in Rats
-
Objective: To evaluate the effect of SB-277011A on the rewarding and motivational effects of methamphetamine.
-
Methodology:
-
Self-Administration: Rats were trained to self-administer methamphetamine intravenously by pressing a lever under a fixed-ratio (FR) or progressive-ratio (PR) schedule of reinforcement. After establishing stable responding, rats were pretreated with various doses of SB-277011A (0, 6, 12, 24 mg/kg, i.p.) 30 minutes before the test session.[6]
-
Reinstatement: Following self-administration training, responding was extinguished by replacing methamphetamine with saline. Once extinction criteria were met, reinstatement of drug-seeking behavior was triggered by a priming injection of methamphetamine (1 mg/kg, i.p.). Rats were pretreated with SB-277011A (0, 6, 12, or 24 mg/kg, i.p.) 30 minutes prior to the reinstatement test.[6]
-
Visualizations
Dopamine D3 Receptor Signaling Pathway (Conceptual)
The following diagram illustrates a simplified, conceptual signaling pathway involving the dopamine D3 receptor, the target of SB-277011. As an antagonist, SB-277011 blocks the downstream effects of dopamine binding to the D3 receptor.
Caption: Conceptual Dopamine D3 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Pharmacokinetic Study
This diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study in an animal model.
Caption: Experimental Workflow for an In Vivo Pharmacokinetic Study.
References
- 1. Pharmacokinetics of the novel, high-affinity and selective dopamine D3 receptor antagonist SB-277011 in rat, dog and monkey: in vitro/in vivo correlation and the role of aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Profile of SB-277011 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-277011 dihydrochloride is a potent and highly selective antagonist of the dopamine D3 receptor. Its high affinity for the D3 receptor, coupled with significantly lower affinity for other dopamine receptor subtypes and a wide range of other neurotransmitter receptors, ion channels, and enzymes, has made it a valuable tool in neuroscience research and a lead compound in the development of therapeutics for conditions such as substance abuse and psychiatric disorders. This technical guide provides an in-depth overview of the selectivity profile of SB-277011, detailing its binding affinities, functional activities, and the experimental methodologies used for their determination.
Core Selectivity Profile: Dopamine Receptors
SB-277011 exhibits a strong binding preference for the human and rat dopamine D3 receptor. Its selectivity for the D3 receptor over the closely related D2 receptor is a key characteristic, with reported selectivity ratios ranging from 80- to 120-fold.[1][2][3] This high selectivity is crucial for minimizing off-target effects that can arise from the modulation of D2 receptors, which are implicated in a broader range of physiological functions.
Table 1: Binding Affinity of SB-277011 for Dopamine and Serotonin Receptors
| Receptor | Species | Assay Type | pKi | Ki (nM) | Reference |
| Dopamine D3 | Human | Radioligand Binding | 7.95 - 8.0 | ~11.2 - 10 | [2][4] |
| Dopamine D3 | Rat | Radioligand Binding | 7.97 | ~10.7 | [2] |
| Dopamine D2 | Human | Radioligand Binding | 6.0 | ~1000 | [5] |
| 5-HT1D | - | Radioligand Binding | 5.0 | ~10000 | [5] |
| 5-HT1B | - | Radioligand Binding | <5.2 | >6310 | [5] |
Broad Off-Target Selectivity
The favorable selectivity profile of SB-277011 extends beyond the dopaminergic system. It has been screened against large panels of other G-protein coupled receptors (GPCRs), ion channels, and enzymes, demonstrating a high degree of selectivity. Reports indicate that SB-277011 has a 100-fold or greater selectivity for the D3 receptor over a panel of 66 to 180 other molecular targets.[1][2][3] While the comprehensive quantitative data for this broad screening is not publicly available in its entirety, the consistent reports from multiple studies underscore the compound's clean off-target profile at therapeutically relevant concentrations.
Experimental Protocols
The selectivity of SB-277011 has been primarily determined through radioligand binding assays and functional antagonism assays.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Microphysiometer Functional Assay Workflow
Detailed Methodology:
-
Cell Preparation: CHO cells expressing the dopamine D3 or D2 receptor are seeded into specialized microphysiometer capsules.
-
Assay Procedure: The cells are perfused with a low-buffer medium. The baseline metabolic rate of the cells is measured by monitoring the rate of acidification of the extracellular medium. The cells are then exposed to SB-277011 for a set period. Following this, a dopamine receptor agonist (e.g., quinpirole) is added in the continued presence of SB-277011.
-
Measurement and Analysis: The change in the extracellular acidification rate (ECAR) upon agonist stimulation is measured. The ability of SB-277011 to inhibit this agonist-induced increase in ECAR is quantified. By testing a range of antagonist concentrations against a fixed agonist concentration, a pA2 value can be calculated, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve.
Signaling Pathways
Dopamine D2-like receptors, including the D3 receptor, are G-protein coupled receptors that primarily couple to the Gi/o family of G-proteins. Activation of these receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, SB-277011 blocks this signaling cascade.
Dopamine D3 Receptor Signaling Pathway
Simplified Dopamine D3 Receptor Signaling Cascade
In addition to the canonical adenylyl cyclase pathway, D3 receptor activation can also modulate other intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell growth and differentiation. SB-277011, by blocking the D3 receptor, prevents the downstream effects of these signaling pathways.
Conclusion
This compound is a highly selective dopamine D3 receptor antagonist. Its selectivity is well-documented against the D2 receptor and is reported to be high against a broad range of other molecular targets, although detailed quantitative data for this wider panel is not extensively published. The established experimental protocols, including radioligand binding and functional assays, provide a robust framework for assessing its selectivity. The understanding of its mechanism of action through the blockade of Gi/o-coupled signaling pathways further solidifies its utility as a specific pharmacological tool. For drug development professionals, the high selectivity of SB-277011 serves as a benchmark for the design of novel D3 receptor antagonists with minimal off-target liabilities.
References
- 1. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metrionbiosciences.com [metrionbiosciences.com]
- 4. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
A Preclinical Review of the Selective Dopamine D3 Receptor Antagonist: SB-277011 Dihydrochloride
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SB-277011 dihydrochloride is a potent and selective antagonist of the dopamine D3 receptor, a target of significant interest for the development of therapeutics for substance use disorders and certain psychiatric conditions.[1] Preclinical research has extensively profiled this compound, revealing a promising pharmacological and pharmacokinetic profile. This technical guide provides a comprehensive overview of the key preclinical findings, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
Pharmacological Profile
SB-277011 exhibits high affinity and selectivity for the dopamine D3 receptor. Radioligand binding studies have consistently demonstrated its potent interaction with both human and rodent D3 receptors, with significantly lower affinity for other dopamine receptor subtypes and a wide range of other neurotransmitter receptors, ion channels, and enzymes.[2][3]
Binding Affinity and Selectivity
The binding affinities of SB-277011 for various receptors are summarized in the table below. The data highlights the compound's notable selectivity for the D3 receptor over the D2 receptor, a crucial characteristic for minimizing the extrapyramidal side effects associated with non-selective dopamine antagonists.[2][4][5][6]
| Receptor Target | pKi | Ki (nM) | Selectivity vs. D3 | Species |
| Dopamine D3 | 8.0[4][5][6][7][8] | 10.7[7] | - | Rodent |
| Dopamine D3 | 7.95[2][3] | 11.2[7] | - | Human |
| Dopamine D2 | 6.0[4][5][6][7][8] | - | 80- to 100-fold[2][7][9] | Human/Rodent |
| Serotonin 5-HT1B | <5.2[4][5][6][7][8] | - | >100-fold[5] | - |
| Serotonin 5-HT1D | 5.0 - 5.9[4][5][7][8] | - | >100-fold[5] | - |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Functional Antagonism
In functional assays, SB-277011 effectively antagonizes the effects of dopamine D3 receptor agonists. For instance, in Chinese hamster ovary (CHO) cells expressing the human D3 receptor, SB-277011 antagonized the quinpirole-induced increase in acidification with a pKb of 8.3, demonstrating 80-fold selectivity over D2 receptors in a similar assay.[2]
Pharmacokinetic Properties
SB-277011 possesses a favorable pharmacokinetic profile in several preclinical species, characterized by good oral bioavailability and brain penetration.[7][10] These properties are essential for a centrally acting therapeutic agent.
| Species | Oral Bioavailability (%) | Plasma Clearance (mL/min/kg) | Half-life (h) | Brain:Blood Ratio |
| Rat | 35 - 43[7][10] | 19 - 20[7][10] | 2.0[7] | 3.6:1[7][11] |
| Dog | 43[10] | 14[10] | - | - |
| Cynomolgus Monkey | 2[10] | 58[10] | - | - |
Note: While the bioavailability is favorable in rodents and dogs, it is significantly lower in monkeys, which has been attributed to a higher metabolic rate by aldehyde oxidase.[10] In vitro studies with human liver homogenates also suggest that aldehyde oxidase-mediated metabolism could lead to low bioavailability in humans.[10][12]
Key Preclinical In Vivo Studies and Methodologies
SB-277011 has been evaluated in a variety of animal models relevant to addiction and psychosis. These studies have provided crucial insights into its potential therapeutic effects.
Models of Substance Abuse
A significant body of preclinical work has focused on the ability of SB-277011 to modulate the rewarding and reinforcing effects of drugs of abuse.
-
Experimental Protocol: In these studies, rats are trained to press a lever to receive an intravenous infusion of cocaine. The reinforcing efficacy of the drug is assessed under different schedules of reinforcement, such as fixed-ratio (FR) and progressive-ratio (PR) schedules. In FR schedules, a fixed number of responses is required for each infusion, while in PR schedules, the response requirement increases with each subsequent infusion. The "breakpoint," or the highest number of responses an animal is willing to make for a single infusion, is a key measure of motivation.[3]
-
Key Findings: SB-277011 has been shown to dose-dependently reduce intravenous cocaine self-administration under both low fixed-ratio and progressive-ratio reinforcement conditions in rats, with significant effects observed at doses of 12.5-25 mg/kg (intraperitoneal injection).[7] It also significantly lowers the PR breakpoint for cocaine self-administration.[12]
-
Experimental Protocol: Animals are implanted with electrodes in brain regions associated with reward, such as the medial forebrain bundle. They are trained to perform an action (e.g., press a lever) to receive electrical stimulation. The rewarding effect is quantified by the threshold of stimulation required to maintain the behavior. Drugs of abuse like methamphetamine lower this threshold, indicating an enhancement of reward.
-
Key Findings: Pretreatment with SB-277011 (12 mg/kg, i.p.) has been shown to significantly attenuate the enhancement of BSR produced by methamphetamine.[9]
-
Experimental Protocol: This paradigm assesses the rewarding properties of a drug by pairing its administration with a specific environment. If the drug is rewarding, the animal will spend more time in the drug-paired environment during a subsequent drug-free test.
-
Key Findings: Acute administration of SB-277011 has been shown to produce a significant blockade of the expression of cocaine-, nicotine-, and heroin-induced CPP.[12]
-
Experimental Protocol: After an animal has learned to self-administer a drug, the drug is withheld, and the lever-pressing behavior is extinguished. Reinstatement of drug-seeking can then be triggered by a small, non-contingent "priming" dose of the drug, a drug-associated cue, or a stressor. This models relapse in humans.
-
Key Findings: SB-277011 has been shown to significantly reduce the reinstatement of cocaine-seeking behavior triggered by a cocaine prime, drug-associated cues, and foot-shock stress.[12]
Models Relevant to Schizophrenia
The dopamine D3 receptor has also been implicated in the pathophysiology of schizophrenia.
-
Experimental Protocol: PPI is a measure of sensorimotor gating, a process that is often deficient in individuals with schizophrenia. A weaker prestimulus (prepulse) normally inhibits the startle response to a subsequent strong stimulus. This inhibition is disrupted in certain animal models of schizophrenia.
-
Key Findings: SB-277011 (3 mg/kg, p.o.) has been shown to significantly reverse the prepulse inhibition deficit in rats reared in social isolation, a neurodevelopmental model of schizophrenia.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of SB-277011 and a typical experimental workflow for assessing its effects on drug-seeking behavior.
Caption: Proposed mechanism of SB-277011 at the dopamine D3 receptor.
Caption: Workflow for a reinstatement of drug-seeking experiment.
Conclusion
The preclinical data for this compound strongly support its role as a potent and selective dopamine D3 receptor antagonist with a promising pharmacokinetic profile in several species. In vivo studies have consistently demonstrated its efficacy in animal models of substance abuse and psychosis. While metabolic considerations in higher species present a potential hurdle for clinical development, the extensive preclinical characterization of SB-277011 provides a valuable foundation for the continued exploration of dopamine D3 receptor antagonism as a therapeutic strategy. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive resource for researchers in this field.
References
- 1. SB-277011 GlaxoSmithKline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB 277011A dihydrochloride | D3 Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SB-277011 | Dopamine Receptor | TargetMol [targetmol.com]
- 9. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of the novel, high-affinity and selective dopamine D3 receptor antagonist SB-277011 in rat, dog and monkey: in vitro/in vivo correlation and the role of aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SB-277011 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-277011 dihydrochloride is a potent and selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the limbic regions of the brain. Its high selectivity for the D3 receptor over the D2 receptor and other monoamine receptors makes it a valuable tool for investigating the physiological and pathological roles of the D3 receptor. This document provides detailed application notes and protocols for the use of this compound, with a focus on recommended solvents, solution stability, and experimental methodologies.
Physicochemical Properties and Solubility
This compound is a white to off-white solid. Comprehensive solubility data is crucial for the preparation of stock solutions and experimental media. The following tables summarize the solubility of this compound in various common laboratory solvents.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ≥ 4.39 mg/mL | ≥ 10.01 mM | Sonication may be required for complete dissolution. |
| Water | ≥ 16.67 mg/mL | ≥ 35.09 mM | Sonication may be required. |
| Ethanol | Soluble | Not specified |
Table 2: Supplier-Specific Solubility Data
| Supplier | Solvent | Concentration |
| Abcam | Water | up to 10 mM |
| Ethanol | up to 10 mM | |
| DMSO | up to 100 mM | |
| R&D Systems | DMSO | up to 50 mM |
| TargetMol | DMSO | 4.39 mg/mL (10.01 mM) |
| Sigma-Aldrich | Water | 100 mM |
| DMSO | 100 mM | |
| Ethanol | 25 mM | |
| MedChemExpress | DMSO | 50 mg/mL (105.26 mM) |
| Water | 16.67 mg/mL (35.09 mM) |
Solution Preparation and Stability
Proper preparation and storage of this compound solutions are critical for maintaining its activity and ensuring experimental reproducibility.
Stock Solution Preparation:
For most in vitro applications, a high-concentration stock solution is prepared in DMSO.
-
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).
-
Vortex or sonicate the solution gently until the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Stability of Stock Solutions:
-
In DMSO, stock solutions are reported to be stable for up to 3 months when stored at -20°C and for up to 6 months when stored at -80°C[1].
-
It is recommended to protect solutions from light.
Dopamine D3 Receptor Signaling Pathway
SB-277011 acts as an antagonist at the dopamine D3 receptor, which is a Gi/o-coupled GPCR. Upon activation by its endogenous ligand, dopamine, the D3 receptor initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The receptor can also modulate other downstream effectors, including ion channels and kinases.
References
Intraperitoneal injection protocol for SB-277011 dihydrochloride
Application Notes and Protocols for SB-277011 Dihydrochloride
Introduction
This compound is a potent and selective antagonist of the dopamine D3 receptor, demonstrating high affinity for human and rodent D3 receptors with significantly lower affinity for D2 and other receptors.[1][2][3] Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies investigating the role of the D3 receptor in various neurological and psychiatric disorders.[1][4] These application notes provide a detailed protocol for the intraperitoneal (IP) injection of this compound in rodents, along with information on its mechanism of action and relevant signaling pathways.
Mechanism of Action
SB-277011 is a selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the limbic regions of the brain.[5] The D3 receptor is part of the D2-like receptor family and primarily couples to Gi/Go proteins.[5][6] Activation of the D3 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6]
Blockade of the D3 receptor by SB-277011 can modulate downstream signaling cascades, including the Akt/mTOR and ERK1/2 pathways.[7][8] This modulation can occur through both G protein-dependent and independent mechanisms, potentially involving β-arrestin.[4][9]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published studies.
Table 1: In Vivo Dosages for Intraperitoneal (IP) Injection
| Animal Model | Dosage Range (mg/kg) | Therapeutic Area/Application | Reference(s) |
| Rat | 3 - 24 | Reversal of conditioned place aversion | [9] |
| Rat | 10 - 50 | Inhibition of cocaine self-administration and locomotion | [1][2] |
| Rat | 12 | Attenuation of methamphetamine-enhanced brain stimulation reward | [10] |
| Mouse | 15 - 30 | Reduction of binge-like ethanol consumption |
Table 2: Pharmacokinetic and Receptor Binding Profile
| Parameter | Value | Species | Reference(s) |
| pKi (D3 Receptor) | 7.95 - 8.0 | Human, Rat | [3][7] |
| pKi (D2 Receptor) | 6.0 | Human, Rat | [1][2] |
| Selectivity (D3 vs. D2) | ~100-fold | Human, Rat | [3][7] |
| Brain to Blood Ratio | 3.6:1 | Rat | [1][11] |
| Oral Bioavailability | 43% | Rat | [1] |
Table 3: Solubility Information
| Solvent | Maximum Concentration | Reference(s) |
| Water | 10 mM | [4] |
| DMSO | 50 mM |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
This protocol describes the preparation of a 1 mg/mL dosing solution of this compound suitable for intraperitoneal injection.
Materials:
-
This compound powder
-
Sterile, deionized water or 0.9% sterile saline
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount: Determine the total volume of dosing solution needed based on the number of animals and the desired dose. The final injection volume for mice is typically 0.1 mL per 10 g of body weight, and for rats is 1 mL/kg.[1][12]
-
Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Reconstitution: Add the appropriate volume of sterile water or saline to the tube to achieve a final concentration of 1 mg/mL.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, brief sonication may be used. This compound is soluble in water up to 10 mM.[4]
-
Sterilization: Sterilize the dosing solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: For immediate use, the solution can be kept at room temperature. For storage, it is recommended to aliquot the solution and freeze it at -20°C. Stock solutions are reported to be stable for up to 3 months at -20°C.[12] Avoid repeated freeze-thaw cycles.[13]
Protocol 2: Intraperitoneal (IP) Injection in Rodents
This protocol provides a standardized method for administering this compound via intraperitoneal injection to mice and rats.
Materials:
-
Prepared and sterilized this compound dosing solution
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Appropriately sized sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[1][2]
-
70% ethanol wipes
-
Personal Protective Equipment (PPE): gloves, lab coat
Procedure:
-
Animal Restraint:
-
Injection Site Identification: Position the animal with its head tilted slightly downwards. The injection site is in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder and cecum.[1][11]
-
Site Preparation: Clean the injection site with a 70% ethanol wipe.
-
Needle Insertion: Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and reinject at a different site with a fresh needle.
-
Injection: Slowly and steadily inject the calculated volume of the dosing solution. The maximum recommended IP injection volume is 10 mL/kg for both mice and rats.[8][12]
-
Needle Withdrawal: Withdraw the needle smoothly and return the animal to its cage.
-
Post-injection Monitoring: Observe the animal for several minutes for any signs of distress or adverse reactions.
Visualizations
Dopamine D3 Receptor Signaling Pathway
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Beyond cAMP: The Regulation of Akt and GSK3 by Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Dopamine D3 Receptor Modulates Akt/mTOR and ERK1/2 Pathways Differently during the Reinstatement of Cocaine-Seeking Behavior Induced by Psychological versus Physiological Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine D3 Receptor Modulates Akt/mTOR and ERK1/2 Pathways Differently during the Reinstatement of Cocaine-Seeking Behavior Induced by Psychological versus Physiological Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G Protein-Dependent Activation of the PKA-Erk1/2 Pathway by the Striatal Dopamine D1/D3 Receptor Heteromer Involves Beta-Arrestin and the Tyrosine Phosphatase Shp-2 | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. SB-277011-A Dihydrochloride [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SB-277011 Dihydrochloride in Cocaine Self-Administration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SB-277011 dihydrochloride, a selective dopamine D3 receptor antagonist, in preclinical studies of cocaine self-administration and seeking behaviors. The following sections detail the compound's mechanism of action, present quantitative data from key studies in tabular format, provide detailed experimental protocols, and include visualizations of relevant pathways and workflows.
Introduction
SB-277011 is a potent and selective antagonist of the dopamine D3 receptor, exhibiting approximately 100-fold greater selectivity for D3 over D2 receptors.[1][2] This selectivity makes it a valuable tool for investigating the specific role of the D3 receptor in the reinforcing and motivational properties of drugs of abuse, such as cocaine. The mesolimbic dopamine system is critically involved in reward and reinforcement, and D3 receptors are preferentially expressed in limbic regions of the brain, suggesting their involvement in addiction-related behaviors.[3] Studies have consistently shown that SB-277011 can attenuate various aspects of cocaine addiction, including the reinforcing effects of the drug and relapse-like behavior, without producing significant motor impairments or having intrinsic rewarding effects.[4][5][6]
Mechanism of Action
Cocaine primarily acts by blocking the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in synaptic clefts within the brain's reward circuitry, particularly the nucleus accumbens (NAc). This surge in dopamine activates postsynaptic dopamine receptors, including the D3 receptor. The D3 receptor is implicated in the motivational aspects of reward and the craving associated with drug addiction. By selectively blocking the D3 receptor, SB-277011 is hypothesized to reduce the rewarding and reinforcing effects of cocaine, as well as the motivation to seek the drug, particularly in response to drug-associated cues and stressors.[1][7] Interestingly, pretreatment with SB-277011 has been shown to enhance the cocaine-induced increase in dopamine levels in both the core and shell of the NAc, suggesting that its behavioral effects are not due to a reduction in dopamine release but rather a blockade of the downstream signaling mediated by D3 receptors.[3]
Figure 1: Simplified signaling pathway of cocaine and SB-277011 at a dopaminergic synapse.
Quantitative Data Summary
The following tables summarize the quantitative effects of SB-277011 on various cocaine-related behaviors as reported in the literature.
Table 1: Effect of SB-277011 on Cocaine Self-Administration
| Reinforcement Schedule | Cocaine Dose (mg/kg/infusion) | SB-277011 Dose (mg/kg, i.p.) | Effect on Self-Administration | Reference |
| Fixed-Ratio 1 (FR1) | 0.75 | 3, 6, 12, 24 | No significant effect | [2] |
| Fixed-Ratio 10 (FR10) | 0.125 | 24 | Significant decrease | [2] |
| Fixed-Ratio 10 (FR10) | 0.25 | 24 | Significant decrease | [2] |
| Fixed-Ratio 10 (FR10) | 0.5 | 24 | No significant effect | [2] |
| Progressive-Ratio (PR) | 0.25 | 6, 12, 24 | Dose-dependent decrease in breakpoint | [6] |
| Progressive-Ratio (PR) | 0.5 | 6, 12, 24 | Dose-dependent decrease in breakpoint | [6] |
| Progressive-Ratio (PR) | 1.0 | 6, 12, 24 | Dose-dependent decrease in breakpoint | [6] |
Table 2: Effect of SB-277011 on Reinstatement of Cocaine-Seeking
| Reinstatement Trigger | Trigger Dose/Stimulus | SB-277011 Dose (mg/kg, i.p.) | Effect on Reinstatement | Reference |
| Cocaine Prime | 1.0 mg/kg, i.v. | 3.0 | No significant effect | [4][8] |
| Cocaine Prime | 1.0 mg/kg, i.v. | 6.0 | Significant attenuation | [4][8] |
| Cocaine Prime | 1.0 mg/kg, i.v. | 12.0 | Significant attenuation | [4][8] |
| Conditioned Cues | Cocaine-associated light and tone | 3, 6, 12 | Dose-dependent decrease | [1] |
| Stress | Foot-shock | 3, 6, 12 | Dose-dependent decrease | [7] |
Table 3: Effect of SB-277011 on Cocaine-Induced Conditioned Place Preference (CPP)
| Cocaine Dose (mg/kg, i.p.) | SB-277011 Dose (mg/kg, i.p.) | Effect on CPP | Reference |
| 15 | 3, 6, 10 | Dose-dependent attenuation of acquisition | [8] |
| 15 (reactivated by 5 mg/kg morphine) | 3 | No significant effect on reactivation | [5] |
| 15 (reactivated by 5 mg/kg morphine) | 6, 12 | Significant attenuation of reactivation | [5] |
Experimental Protocols
Intravenous Cocaine Self-Administration
This protocol is designed to assess the reinforcing effects of cocaine and the impact of SB-277011 on this behavior.
a. Surgical Procedure: Intravenous Catheter Implantation
-
Anesthesia: Anesthetize the rodent (e.g., Sprague-Dawley rat) with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
-
Catheter Preparation: Use a sterile, custom-made or commercially available intravenous catheter.
-
Incision and Vein Exposure: Make a small incision over the jugular vein and carefully dissect the vein free from surrounding tissue.
-
Catheter Insertion: Make a small incision in the vein and insert the catheter, advancing it towards the heart until the tip is in the right atrium.
-
Securing the Catheter: Suture the catheter to the vein and surrounding musculature to secure it in place.
-
Externalization: Tunnel the external portion of the catheter subcutaneously to the mid-scapular region and externalize it through a small incision.
-
Post-operative Care: Administer analgesics and antibiotics as per approved institutional protocols. Allow the animal to recover for at least 5-7 days before starting behavioral experiments. Flush the catheter daily with a heparinized saline solution to maintain patency.
b. Behavioral Procedure
-
Apparatus: Use standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and an infusion pump connected to the animal's catheter.
-
Acquisition of Self-Administration:
-
Place the animal in the operant chamber for daily 2-hour sessions.
-
Presses on the "active" lever result in an intravenous infusion of cocaine (e.g., 0.75 mg/kg in 0.1 mL of saline over 5 seconds) and the presentation of a conditioned stimulus (e.g., illumination of the stimulus light).
-
Presses on the "inactive" lever have no programmed consequences.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
SB-277011 Treatment:
-
Once a stable baseline is established, administer this compound (dissolved in a suitable vehicle, e.g., saline) via intraperitoneal (i.p.) injection at various doses (e.g., 3, 6, 12, 24 mg/kg) 30 minutes prior to the self-administration session.
-
Use a within-subjects design where each animal receives each dose of SB-277011 and vehicle in a counterbalanced order, with at least two days of baseline self-administration between drug treatment days.
-
-
Data Analysis: The primary dependent variable is the number of cocaine infusions earned. Analyze the data using a repeated-measures analysis of variance (ANOVA).
Figure 2: Experimental workflow for cocaine self-administration studies with SB-277011.
Reinstatement of Cocaine-Seeking
This model is used to study relapse-like behavior.
a. Procedure
-
Acquisition and Extinction:
-
Train animals to self-administer cocaine as described in Protocol 1 until a stable baseline is achieved.
-
Following acquisition, begin extinction training. During extinction sessions, active lever presses no longer result in cocaine infusion or the presentation of the conditioned stimulus.
-
Continue extinction sessions until responding on the active lever is significantly reduced (e.g., to less than 20% of the baseline rate).
-
-
Reinstatement Test:
-
Once the extinction criterion is met, conduct a reinstatement test.
-
Administer SB-277011 or vehicle 30 minutes prior to the test session.
-
Induce reinstatement using one of the following methods:
-
Drug-Primed Reinstatement: Administer a non-contingent, "priming" injection of cocaine (e.g., 10 mg/kg, i.p. or 1.0 mg/kg, i.v.) immediately before placing the animal in the operant chamber.[4][8]
-
Cue-Induced Reinstatement: Present the cocaine-associated conditioned stimulus (e.g., light and tone) contingent on active lever pressing, but without cocaine delivery.
-
Stress-Induced Reinstatement: Expose the animal to a mild stressor (e.g., intermittent foot-shock) prior to the test session.[7]
-
-
-
Data Analysis: The primary dependent variable is the number of active lever presses during the reinstatement session. Compare the effects of SB-277011 to the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).
Figure 3: Logical relationship of the reinstatement of cocaine-seeking experimental paradigm.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the dopamine D3 receptor in cocaine addiction. The protocols and data presented here provide a framework for designing and interpreting experiments aimed at evaluating the therapeutic potential of D3 receptor antagonists for the treatment of cocaine use disorder. The consistent findings that SB-277011 attenuates the reinforcing efficacy of cocaine and reduces drug-seeking behavior across multiple preclinical models highlight the importance of the D3 receptor as a target for addiction pharmacotherapies.
References
- 1. Attenuation of cue-controlled cocaine-seeking by a selective D3 dopamine receptor antagonist SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dopamine D3 Receptor Antagonism Inhibits Cocaine-Seeking and Cocaine-Enhanced Brain Reward in Rats | Journal of Neuroscience [jneurosci.org]
- 5. The Selective D3 Receptor Antagonist SB277011A Attenuates Morphine-Triggered Reactivation of Expression of Cocaine-Induced Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost-variable-payoff fixed-ratio cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine D3 Receptor Antagonism Inhibits Cocaine-Seeking and Cocaine-Enhanced Brain Reward in Rats - PMC [pmc.ncbi.nlm.nih.gov]
SB-277011 Dihydrochloride: Application Notes and Protocols for Investigating Neuropsychiatric Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-277011 dihydrochloride is a potent and selective antagonist of the dopamine D3 receptor, a key target in the mesolimbic dopamine system implicated in the pathophysiology of various neuropsychiatric disorders. Its high selectivity for the D3 receptor over the D2 receptor (approximately 80-100 fold) and other CNS targets minimizes the extrapyramidal side effects commonly associated with less selective dopamine antagonists, making it a valuable tool for preclinical research.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing SB-277011 in the investigation of addiction, schizophrenia, and depression.
Physicochemical and Pharmacokinetic Properties
SB-277011 is a brain-penetrant compound with good oral bioavailability, allowing for systemic administration in animal models.[4][5]
| Property | Value | Species | Reference |
| D3 Receptor Affinity (pKi) | 7.95 (human), 7.97 (rat) | Human, Rat | --INVALID-LINK--4,--INVALID-LINK--6 |
| D3 vs. D2 Selectivity | ~80-100 fold | Human, Rat | --INVALID-LINK--1,--INVALID-LINK--2,--INVALID-LINK--3 |
| Oral Bioavailability | 43% | Rat | --INVALID-LINK--5 |
| Brain:Blood Ratio | 3.6:1 | Rat | --INVALID-LINK--4,--INVALID-LINK--5 |
| Half-life (plasma) | 2.0 h | Rat | --INVALID-LINK--5 |
Application in Addiction Research
SB-277011 has been extensively studied for its potential to mitigate the rewarding and reinforcing effects of drugs of abuse, as well as to prevent relapse.
Key Findings in Addiction Models
| Model | Drug of Abuse | Species | SB-277011 Dose (mg/kg, i.p.) | Effect | Reference |
| Self-Administration (Progressive Ratio) | Cocaine | Rat | 12.5-25 | Significantly reduced cocaine self-administration | --INVALID-LINK--5 |
| Methamphetamine | Rat | 6, 12, 24 | Lowered the break-point for methamphetamine self-administration | --INVALID-LINK--1 | |
| Conditioned Place Preference (CPP) | Cocaine | Rat | 6, 12 | Attenuated morphine-triggered reactivation of cocaine-induced CPP | --INVALID-LINK--2 |
| Reinstatement of Drug-Seeking | Cocaine (cue-induced) | Rat | Not specified | Decreased cocaine cue-induced reinstatement | --INVALID-LINK--7 |
| Methamphetamine (drug-induced) | Rat | 12, 24 | Inhibited methamphetamine-triggered reinstatement | --INVALID-LINK--1 | |
| Brain Stimulation Reward (BSR) | Methamphetamine | Rat | 12 | Attenuated METH-enhanced BSR | --INVALID-LINK--2 |
| Ethanol Consumption | Ethanol | Rat (alcohol-preferring) | 10, 30 | Attenuated ethanol preference and intake |
Experimental Protocols
This protocol is designed to assess the motivation of an animal to work for a drug reward.
Workflow:
Methodology:
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Training:
-
Animals are trained to self-administer a drug (e.g., cocaine 0.5 mg/kg/infusion) in daily sessions.
-
Initially, a fixed-ratio 1 (FR1) schedule is used, where each lever press results in one infusion.
-
The response requirement is gradually increased to a progressive-ratio (PR) schedule, where the number of lever presses required for each subsequent infusion increases.
-
-
Testing:
-
Once stable responding is established, animals are pre-treated with SB-277011 or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test session.
-
The "breakpoint," defined as the highest ratio of lever presses completed for a single infusion, is measured. A lower breakpoint indicates reduced motivation.
-
This paradigm assesses the rewarding properties of a drug by measuring the animal's preference for an environment previously paired with the drug.
Workflow:
Methodology:
-
Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers.
-
Pre-Conditioning: On day 1, animals are allowed to freely explore all chambers to determine baseline preference.
-
Conditioning:
-
Over several days, animals receive injections of the drug of abuse (e.g., cocaine 15 mg/kg, i.p.) and are confined to one of the outer chambers.
-
On alternate days, they receive vehicle injections and are confined to the other chamber.
-
-
Post-Conditioning Test: Animals are placed back in the apparatus in a drug-free state and allowed to freely explore. An increase in time spent in the drug-paired chamber indicates a conditioned preference.
-
Reactivation Test: After extinction of the CPP, a priming dose of a drug (e.g., morphine 5 mg/kg, i.p.) can be used to reactivate the preference. SB-277011 is administered prior to the priming dose to assess its ability to block reactivation.[2]
Application in Schizophrenia Research
SB-277011 shows promise in addressing both the positive and cognitive symptoms of schizophrenia, with a favorable side-effect profile compared to typical antipsychotics.
Key Findings in Schizophrenia Models
| Model | Deficit Modeled | Species | SB-277011 Dose (mg/kg, p.o.) | Effect | Reference |
| Prepulse Inhibition (PPI) Deficit | Sensorimotor gating deficits | Rat (isolation-reared) | 3 | Significantly reversed the PPI deficit | --INVALID-LINK--8 |
| Novel Object Recognition | Cognitive deficits | Rat | Not specified | Enhanced performance | --INVALID-LINK--4 |
| Social Novelty Discrimination | Social cognitive deficits | Rat | Not specified | Enhanced performance | --INVALID-LINK--4 |
Experimental Protocols
PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia.
Workflow:
Methodology:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Animal Model: The isolation-rearing model in rats is commonly used to induce PPI deficits relevant to schizophrenia.
-
Procedure:
-
Animals are placed in the startle chamber and, after an acclimation period, are presented with a series of trials.
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling stimulus (the prepulse, e.g., 75-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. SB-277011 is administered orally prior to the test session to evaluate its ability to restore normal PPI.
Application in Depression Research
While direct studies of SB-277011 in animal models of depression are limited, the role of the D3 receptor in mood regulation suggests its potential as an antidepressant. D3 receptor antagonists are hypothesized to exert antidepressant-like effects. The following are standard protocols used to screen for antidepressant activity, in which SB-277011 could be investigated.
Potential Experimental Protocols
The FST is a widely used behavioral despair model to screen for antidepressant efficacy.
Workflow:
Methodology:
-
Apparatus: A cylindrical container filled with water (23-25°C).
-
Pre-test Session (Day 1): Animals are placed in the water for 15 minutes.
-
Test Session (Day 2): 24 hours later, animals are pre-treated with SB-277011 or vehicle and placed back in the water for a 5-minute session.
-
Data Analysis: The duration of immobility (floating with minimal movements to keep the head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
This test measures anhedonia, a core symptom of depression, by assessing the animal's preference for a sweetened solution over water.
Methodology:
-
Habituation: Animals are habituated to drinking from two bottles in their home cage.
-
Baseline: Over a 24-48 hour period, animals have free access to two bottles, one with water and one with a 1% sucrose solution. The position of the bottles is swapped halfway through to control for side preference.
-
Treatment: Animals undergo a stress protocol (e.g., chronic mild stress) to induce an anhedonic state, followed by treatment with SB-277011 or vehicle.
-
Testing: Sucrose preference is re-assessed. An increase in sucrose preference in the SB-277011-treated group compared to the vehicle group would suggest an antidepressant-like effect.
Dopamine D3 Receptor Signaling Pathway
SB-277011 acts by blocking the downstream signaling initiated by dopamine binding to the D3 receptor.
Conclusion
This compound is a highly selective and versatile pharmacological tool for investigating the role of the dopamine D3 receptor in neuropsychiatric disorders. The protocols outlined in this document provide a framework for its application in preclinical models of addiction, schizophrenia, and potentially depression. Researchers should carefully consider the specific doses and experimental parameters based on the cited literature and the specific research question being addressed.
References
- 1. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 5. Selective dopamine D3 receptor antagonism significantly attenuates stress-induced immobility in a rat model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application of SB-277011 Dihydrochloride in Addiction Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-277011 dihydrochloride is a potent and selective antagonist of the dopamine D3 receptor, demonstrating 80- to 100-fold selectivity over D2 receptors and other neurotransmitter receptors, enzymes, and ion channels.[1][2] Its preferential localization in the mesocorticolimbic dopamine system—a key circuit in reward and addiction—has positioned SB-277011 as a critical pharmacological tool in addiction research.[3][4] This document provides detailed application notes and experimental protocols for the use of SB-277011 in preclinical addiction models, summarizing key quantitative data and visualizing relevant pathways and workflows.
The primary mechanism of action of SB-277011 in addiction is the blockade of D3 receptors, which are implicated in the motivational and reinforcing effects of drugs of abuse.[5] Research indicates that D3 receptor antagonists can attenuate the rewarding properties of various substances, including cocaine, methamphetamine, nicotine, and opioids, and reduce drug-seeking and relapse behaviors.[5][6][7][8]
Data Presentation: Efficacy of SB-277011 in Animal Models of Addiction
The following tables summarize the quantitative effects of SB-277011 across various preclinical models of addiction.
Table 1: Effects of SB-277011 on Cocaine-Related Behaviors
| Experimental Model | Species | Doses of SB-277011 (mg/kg, i.p.) | Key Findings |
| Self-Administration (Progressive-Ratio) | Rat | 6, 12, 24 | Dose-dependently lowered the break-point for cocaine self-administration.[1][6] |
| Conditioned Place Preference (CPP) | Rat | 0.3, 1.0, 3.0, 10.0 | Dose-dependently attenuated the acquisition and expression of cocaine-induced CPP.[3] |
| Reinstatement (Cocaine-Primed) | Rat | 3.0, 6.0, 12.0 | 6.0 and 12.0 mg/kg doses significantly blocked cocaine-triggered reinstatement of drug-seeking.[3] |
| Reinstatement (Cue-Induced) | Rat | 6.0, 12.0, 24.0 | Dose-dependently inhibited cue-induced reinstatement of cocaine-seeking.[9] |
| Reinstatement (Stress-Induced) | Rat | Not specified | Dose-dependently decreased reinstatement of cocaine-seeking induced by foot-shock stress.[7] |
Table 2: Effects of SB-277011 on Methamphetamine-Related Behaviors
| Experimental Model | Species | Doses of SB-277011 (mg/kg, i.p.) | Key Findings |
| Self-Administration (Progressive-Ratio) | Rat | 6, 12, 24 | Significantly lowered the break-point for methamphetamine self-administration.[6] |
| Brain Stimulation Reward (BSR) | Rat | 12 | Attenuated methamphetamine-enhanced BSR.[5] |
| Reinstatement (Methamphetamine-Primed) | Rat | 12, 24 | Significantly inhibited methamphetamine-triggered reinstatement of drug-seeking.[6] |
Table 3: Effects of SB-277011 on Nicotine-Related Behaviors
| Experimental Model | Species | Doses of SB-277011 (mg/kg, i.p.) | Key Findings |
| Self-Administration (Progressive-Ratio) | Rat | 3-56 | The highest dose (56 mg/kg) significantly decreased nicotine self-administration.[10] |
| Reinstatement (Cue-Induced) | Rat | 1, 3, 10 | Blocked cue-induced reinstatement of nicotine-seeking.[11] |
Table 4: Effects of SB-277011 on Opioid-Related Behaviors
| Experimental Model | Species | Doses of SB-277011 (mg/kg, i.p.) | Key Findings |
| Conditioned Place Aversion (Naloxone-precipitated withdrawal) | Rat | 6, 12, 24 | Significantly decreased the conditioned place aversion associated with morphine withdrawal.[12] |
| Reinstatement (Morphine-Primed Reactivation of Cocaine CPP) | Rat | 6, 12 | Attenuated morphine-triggered reactivation of cocaine-induced CPP.[13] |
Experimental Protocols
Intravenous Self-Administration Protocol (Rat)
This protocol assesses the reinforcing effects of a drug and the motivation to self-administer it.
Materials:
-
Standard operant conditioning chambers equipped with two levers, a syringe pump, and a cue light.
-
Intravenous catheters.
-
This compound.
-
Drug of abuse (e.g., cocaine hydrochloride).
-
Vehicle (e.g., sterile saline).
Procedure:
-
Surgery and Recovery: Surgically implant rats with chronic indwelling intravenous catheters into the jugular vein. Allow for a recovery period of at least 5-7 days.
-
Acquisition of Self-Administration:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
An active lever press results in an intravenous infusion of the drug (e.g., cocaine 0.5 mg/kg/infusion) and the presentation of a cue light.
-
An inactive lever press has no programmed consequence.
-
Continue training until a stable baseline of responding is achieved (e.g., <15% variation in infusions over three consecutive days).
-
-
SB-277011 Treatment (Progressive-Ratio Schedule):
-
Once stable responding is established on a fixed-ratio schedule, switch to a progressive-ratio (PR) schedule, where the number of lever presses required for each subsequent infusion increases.
-
Administer SB-277011 (e.g., 6, 12, or 24 mg/kg, i.p.) or vehicle 30 minutes prior to the PR session.
-
The "break-point" is the highest number of presses completed for a single infusion and serves as a measure of motivation.
-
Conditioned Place Preference (CPP) Protocol (Mouse/Rat)
CPP is used to measure the rewarding effects of a drug by pairing its administration with a specific environment.
Materials:
-
A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
This compound.
-
Drug of abuse (e.g., nicotine).
-
Vehicle (e.g., saline).
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On day 1, place the animal in the central compartment and allow free access to all three chambers for 15 minutes.
-
Record the time spent in each of the outer chambers to determine any initial preference. An unbiased design is often preferred.
-
-
Conditioning Phase (8 days):
-
On alternate days, administer the drug of abuse (e.g., nicotine) and confine the animal to one of the outer chambers for 30 minutes.
-
On the intervening days, administer the vehicle and confine the animal to the opposite chamber for 30 minutes.
-
To test the effect of SB-277011 on the acquisition of CPP, administer SB-277011 (e.g., 0.3, 1.0, 3.0, or 10.0 mg/kg, i.p.) 30 minutes prior to the drug of abuse on conditioning days.
-
-
Post-Conditioning (Test for Preference):
-
On the test day, place the animal in the central compartment with free access to all chambers (in a drug-free state).
-
Record the time spent in each chamber for 15 minutes.
-
A significant increase in time spent in the drug-paired chamber indicates a CPP.
-
To test the effect of SB-277011 on the expression of CPP, administer it 30 minutes before the test session.
-
Reinstatement of Drug-Seeking Protocol (Rat)
This model mimics relapse to drug-seeking behavior after a period of abstinence.
Materials:
-
Operant conditioning chambers as described for self-administration.
-
This compound.
-
Drug of abuse (e.g., heroin or cocaine).
-
Vehicle.
Procedure:
-
Acquisition of Self-Administration: Train rats to self-administer a drug as described in the self-administration protocol.
-
Extinction:
-
Following stable self-administration, replace the drug with saline.
-
Lever presses no longer result in drug infusion or cue presentation.
-
Continue daily extinction sessions until responding on the active lever decreases to a predefined criterion (e.g., <10 presses per session for three consecutive days).
-
-
Reinstatement Test:
-
Administer SB-277011 (e.g., 3, 6, or 12 mg/kg, i.p.) or vehicle 30-60 minutes before the test session.
-
Induce reinstatement using one of the following triggers:
-
Drug-Primed: A non-contingent "priming" injection of the drug (e.g., heroin 0.25 mg/kg, s.c.).
-
Cue-Induced: Presentation of the drug-associated cues (light and tone) contingent on an active lever press (without drug delivery).
-
Stress-Induced: Exposure to a mild stressor (e.g., intermittent foot-shock) prior to the session.
-
-
Measure the number of presses on the active lever as an index of drug-seeking behavior.
-
Visualizations
Dopamine D3 Receptor Signaling in Addiction
Caption: Dopamine D3 receptor signaling pathway and the inhibitory action of SB-277011.
Experimental Workflow for Reinstatement Model
Caption: General experimental workflow for a reinstatement of drug-seeking study.
References
- 1. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost-variable-payoff fixed-ratio cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine D3 Receptor Antagonism Inhibits Cocaine-Seeking and Cocaine-Enhanced Brain Reward in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine D3 receptor-based medication development for the treatment of opioid use disorder: Rationale, progress, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute Administration of SB-277011A, NGB 2904, or BP 897 Inhibits Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats: Role of Dopamine D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the selective dopamine D3 receptor antagonist SB-277011A on the reinforcing effects of nicotine as measured by a progressive-ratio schedule in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The selective dopamine D3 receptor antagonist SB 277011-A, but not the partial agonist BP 897, blocks cue-induced reinstatement of nicotine-seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Acute Administration of the Selective Dopamine D3 Receptor Antagonist SB-277011A Reverses Conditioned Place Aversion Produced by Naloxone Precipitated Withdrawal From Acute Morphine Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Selective D3 Receptor Antagonist SB277011A Attenuates Morphine-Triggered Reactivation of Expression of Cocaine-Induced Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-277011 Dihydrochloride Solutions: Long-Term Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and assessment of the long-term stability of SB-277011 dihydrochloride solutions. The information is intended to guide researchers in ensuring the integrity and reliability of their experimental results.
Introduction
SB-277011 is a potent and selective dopamine D3 receptor antagonist used in neuroscience research to investigate the role of the D3 receptor in various physiological and pathological processes. The dihydrochloride salt of SB-277011 is commonly used due to its improved solubility and stability. Proper handling and storage of this compound solutions are critical to maintain its chemical integrity and biological activity. These notes provide recommendations for solution preparation, storage conditions, and protocols for evaluating long-term stability.
Recommended Storage Conditions
The stability of this compound is dependent on whether it is in solid form or in solution, the solvent used, and the storage temperature.
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration |
| Solid Powder | N/A | +4°C or -20°C | Up to 3 years[1][2] |
| Solution | DMSO | -80°C | Up to 1 year[1][2] |
| -20°C | 1 to 3 months[3][4] | ||
| Solution | Water | -80°C | Up to 6 months[3] |
| -20°C | Up to 1 month[3] |
Note: For aqueous solutions, it is recommended to filter-sterilize the solution before storage.[3] Avoid repeated freeze-thaw cycles for all solutions.
Solution Preparation Protocols
The solubility of this compound varies depending on the solvent. It is soluble in DMSO (up to 100 mM), water (up to 10 mM), and ethanol (up to 10 mM).[4][5]
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 511.49 g/mol )
-
Anhydrous DMSO
-
Sterile, amber vials or clear vials wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial. For example, for 1 mL of a 10 mM stock solution, weigh 5.11 mg.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution until the solid is completely dissolved. Sonication can be used to aid dissolution.[1][2]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1-3 months).[1][2][3][4]
Protocol for Preparing a 1 mM Stock Solution in Sterile Water
Materials:
-
This compound (MW: 511.49 g/mol )
-
Sterile, deionized, or distilled water
-
Sterile, amber vials or clear vials wrapped in aluminum foil
-
Vortex mixer
-
Sonicator
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial. For 1 mL of a 1 mM stock solution, weigh 0.51 mg.
-
Add the calculated volume of sterile water to the vial.
-
Vortex the solution vigorously. Use a sonicator to ensure complete dissolution.[2]
-
Filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial to ensure sterility and remove any potential particulates.[3]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]
Long-Term Stability Assessment Protocol
A stability-indicating analytical method is crucial for determining the long-term stability of this compound solutions. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this purpose. The following is a proposed protocol that would require validation for this specific compound.
Proposed Stability-Indicating HPLC Method
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of a fresh solution of this compound (likely in the range of 254-280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Long-Term Stability Study Protocol
-
Prepare a fresh stock solution of this compound in the desired solvent (e.g., 10 mM in DMSO) as described in section 3.
-
Analyze an aliquot of the freshly prepared solution (Time 0) using the validated HPLC method to determine the initial purity.
-
Store the remaining aliquots under the desired long-term storage conditions (e.g., -80°C).
-
At specified time points (e.g., 1, 3, 6, 9, and 12 months), retrieve an aliquot from storage.
-
Allow the aliquot to thaw completely and reach room temperature.
-
Analyze the sample using the HPLC method.
-
Calculate the percentage of the parent compound remaining and identify any new peaks that may correspond to degradation products.
-
Record the data in a tabular format for easy comparison.
Table 2: Example of a Long-Term Stability Data Table
| Time Point (Months) | Storage Condition | % Purity of SB-277011 | Peak Area of Degradation Product 1 | Peak Area of Degradation Product 2 |
| 0 | -80°C | 99.8% | 0 | 0 |
| 1 | -80°C | 99.7% | 0.1 | 0 |
| 3 | -80°C | 99.5% | 0.2 | 0.1 |
| 6 | -80°C | 99.2% | 0.4 | 0.2 |
| 12 | -80°C | 98.9% | 0.6 | 0.3 |
Forced Degradation Studies Protocol
Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Protocol for Forced Degradation
-
Acid Hydrolysis: Incubate the SB-277011 solution with 0.1 M HCl at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Incubate the solution with 0.1 M NaOH at 60°C for a specified period. Neutralize before analysis.
-
Oxidative Degradation: Treat the solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) at room temperature. A control sample should be kept in the dark.
-
Analyze all stressed samples, along with a control sample, by the validated HPLC method. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.
Dopamine D3 Receptor Signaling Pathway
SB-277011 acts as an antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR). The D3 receptor is primarily coupled to the Gi/o family of G proteins.
Dopamine D3 Receptor Signaling
Caption: Simplified Dopamine D3 receptor signaling pathway.
Activation of the D3 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequent downstream effects on protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways.[1][3][4][6] SB-277011 blocks this signaling cascade by preventing dopamine from binding to the D3 receptor.
By following these protocols and recommendations, researchers can ensure the quality and reliability of their this compound solutions, leading to more accurate and reproducible experimental outcomes.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
In Vivo Microdialysis with SB-277011 Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-277011 dihydrochloride is a potent and selective antagonist of the dopamine D3 receptor, a key target in neuroscience research, particularly in studies of addiction, psychosis, and motivation.[1][2] In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters and other molecules in the extracellular fluid of specific brain regions in awake, freely-moving animals. This document provides detailed application notes and protocols for conducting in vivo microdialysis experiments to assess the effects of this compound administration on dopamine dynamics.
SB-277011-A displays high affinity for the rat dopamine D3 receptor and exhibits approximately 80-fold selectivity over the D2 receptor.[2][3] Studies have consistently shown that systemic administration of SB-277011-A alone does not significantly alter basal extracellular dopamine levels in key brain regions like the nucleus accumbens and striatum.[2][4] However, it effectively modulates dopamine neurotransmission in response to pharmacological challenges. For instance, it has been demonstrated to reverse the reduction in dopamine efflux induced by D2/D3 receptor agonists like quinelorane and to potentiate the increase in dopamine levels caused by psychostimulants such as cocaine.[2][3]
Data Presentation
The following tables summarize the expected quantitative effects of this compound on extracellular dopamine levels based on published literature. It is important to note that absolute values can vary depending on the specific experimental conditions.
Table 1: Effect of this compound on Basal Dopamine Levels
| Brain Region | Animal Model | SB-277011 Dose | Route of Administration | Change in Basal Dopamine | Reference |
| Nucleus Accumbens | Rat | 10 mg/kg | i.p. | No significant change | [2] |
| Striatum | Rat | Not specified | Not specified | No significant change | [4] |
Table 2: Modulatory Effects of this compound on Stimulated Dopamine Release
| Brain Region | Animal Model | Stimulant | SB-277011 Pre-treatment Dose | Effect on Stimulated Dopamine Release | Reference |
| Nucleus Accumbens | Rat | Quinelorane (D2/D3 agonist) | 2.8 mg/kg, p.o. | Reverses quinelorane-induced decrease in dopamine efflux | [3] |
| Nucleus Accumbens | Rat | Cocaine | 10 mg/kg, i.p. | Potentiates cocaine-induced increase in dopamine levels | [2] |
| Striatum | Rat | Methamphetamine | 12 mg/kg, i.p. | Attenuates methamphetamine-enhanced brain stimulation reward (indirect measure of dopamine modulation) | [4] |
Experimental Protocols
Protocol 1: Stereotaxic Surgery and Guide Cannula Implantation
This protocol details the surgical procedure for implanting a guide cannula targeting the nucleus accumbens or striatum in rats, a prerequisite for subsequent microdialysis probe insertion.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic frame
-
Surgical drill
-
Guide cannula (e.g., CMA 11 or 12 Guide Cannula)
-
Bone screws
-
Dental cement
-
Antiseptic solution and sterile swabs
-
Analgesics
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and mount it in the stereotaxic frame. Ensure the head is level between bregma and lambda. Shave the scalp and clean it with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Based on a rat brain atlas, determine the stereotaxic coordinates for the target brain region.
-
Nucleus Accumbens (Shell): Approximately +1.2 to +1.7 mm anterior to bregma, ±0.8 to ±1.2 mm lateral to the midline, and -6.5 to -7.5 mm ventral from the skull surface.[5]
-
Dorsolateral Striatum: Approximately +0.2 to +1.0 mm anterior to bregma, ±2.5 to ±3.2 mm lateral to the midline, and -3.0 to -5.0 mm ventral from the skull surface.[5][6] Drill a burr hole at the determined coordinates.
-
-
Anchorage: Place 2-3 bone screws in the skull to serve as anchors for the dental cement.
-
Guide Cannula Implantation: Slowly lower the guide cannula to the target dorsoventral (DV) coordinate.
-
Fixation: Secure the guide cannula to the skull and bone screws using dental cement.
-
Post-operative Care: Administer analgesics according to your institution's guidelines. Allow the animal to recover for at least 5-7 days before the microdialysis experiment.
Protocol 2: In Vivo Microdialysis Procedure
This protocol describes the microdialysis experiment to measure dopamine release following the administration of this compound.
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe (e.g., CMA 12, 2 mm membrane, 20 kDa MWCO)[7][8]
-
Microinfusion pump
-
Fraction collector (refrigerated if possible)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂, buffered to pH 7.4 with phosphate buffer.[9][10] The solution should be filtered and degassed before use.
-
This compound solution
-
Dopamine standards
-
HPLC-ECD system for dopamine analysis
Procedure:
-
Probe Insertion: Gently insert the microdialysis probe into the guide cannula of the awake, freely moving rat.
-
Perfusion and Equilibration: Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min.[9] Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.
-
Baseline Sample Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent dopamine degradation.[11]
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle. If investigating its modulatory effects, administer the primary drug (e.g., cocaine, quinpirole) at the appropriate time relative to the SB-277011 administration (typically 30 minutes after).
-
Post-administration Sample Collection: Continue collecting dialysate samples at the same interval for the desired duration of the experiment (e.g., 2-4 hours).
-
Sample Storage: Store samples at -80°C until analysis.
Protocol 3: HPLC-ECD Analysis of Dopamine
This protocol outlines the analysis of dopamine in microdialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Materials:
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of sodium acetate, EDTA, octanesulfonic acid, and methanol, pH adjusted)
-
Dopamine standards
-
Microdialysate samples
Procedure:
-
System Preparation: Prepare and degas the mobile phase. Equilibrate the HPLC system and column.
-
Standard Curve Generation: Prepare a series of dopamine standard solutions of known concentrations in aCSF. Inject a fixed volume (e.g., 10-20 µL) of each standard into the HPLC system. Construct a standard curve by plotting peak area against dopamine concentration.
-
Sample Analysis: Thaw the microdialysate samples on ice. Inject a fixed volume of each sample into the HPLC system.
-
Quantification: Identify the dopamine peak in the chromatograms based on the retention time of the dopamine standard. Quantify the dopamine concentration in each sample by comparing its peak area to the standard curve.
-
Data Analysis: Express the dopamine concentrations in the post-administration samples as a percentage of the average baseline concentration for each animal.
Visualizations
Caption: Experimental workflow for in vivo microdialysis with SB-277011.
Caption: Dopamine D3 receptor signaling pathway and the action of SB-277011.
References
- 1. innoprot.com [innoprot.com]
- 2. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CMA 12 Microdialysis Probes for Stereotaxic Work [harvardapparatus.com]
- 8. CMA 12 Microdialysis Probes for Stereotaxic Studies, 20 kDa and 100 kDa MWCO [microdialysis.com]
- 9. benchchem.com [benchchem.com]
- 10. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diglib.uibk.ac.at [diglib.uibk.ac.at]
Troubleshooting & Optimization
Navigating SB-277011 Dihydrochloride: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with SB-277011 dihydrochloride. This guide addresses common solubility issues and provides detailed protocols to ensure successful experimental outcomes.
Solubility and Stock Solution Preparation: FAQs
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: The solubility of this compound can vary slightly between batches and suppliers. However, based on available data, the approximate solubilities in common solvents are summarized below. It is always recommended to consult the batch-specific certificate of analysis for the most accurate information.
| Solvent | Reported Solubility (Molar) | Reported Solubility (Mass) | Source(s) |
| DMSO | ~10 mM - 100 mM | ~5.11 - 51.15 mg/mL | [1][2] |
| Water | ~10 mM - 100 mM | ~5.11 - 51.15 mg/mL | [2][3] |
| Ethanol | ~10 mM - 25 mM | ~5.11 - 12.79 mg/mL | [2] |
Q2: I'm observing inconsistencies in solubility compared to the product datasheet. What could be the reason?
A2: Discrepancies in solubility can arise from several factors:
-
Hygroscopic Nature: this compound is hygroscopic, meaning it can absorb moisture from the air.[3] This can affect its actual weight and, consequently, the calculated concentration. It is crucial to store the compound under desiccating conditions.
-
Purity: The purity of the compound can influence its solubility. Always use a high-purity grade for your experiments.
-
Solvent Quality: The purity and water content of the solvent, especially DMSO, can significantly impact solubility.[3] Using a fresh, high-quality, anhydrous grade solvent is recommended.
-
Temperature: Solubility is temperature-dependent. Ensure your solvent and compound have equilibrated to room temperature before preparation, unless a specific temperature is required.
-
pH of Aqueous Solutions: The pH of the water or buffer can affect the solubility of the dihydrochloride salt.
Q3: My this compound is not dissolving completely, or it precipitated out of solution. What should I do?
A3: If you encounter dissolution problems, consider the following troubleshooting steps:
-
Sonication: Using an ultrasonic bath can help break down aggregates and enhance dissolution.[1][3]
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
-
Warming: Gently warming the solution (e.g., in a 37°C water bath) can increase solubility. However, be cautious about potential degradation at higher temperatures.
-
Incremental Solvent Addition: Add the solvent stepwise to the powdered compound while vortexing to prevent clumping.
-
Use of a different solvent: If solubility in your initial solvent is insufficient, consider switching to a solvent with higher reported solubility, such as DMSO for higher concentrations.[2]
Q4: What is the recommended procedure for preparing stock solutions?
A4: A detailed protocol for preparing a 10 mM stock solution in DMSO is provided in the "Experimental Protocols" section below. This protocol can be adapted for other solvents and concentrations.
Q5: How should I store my stock solutions of this compound?
A5: For optimal stability, aliquot your stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[2][3] Stock solutions in DMSO are reported to be stable for up to 3 months at -20°C.[2] Always protect the solutions from light.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Equilibration: Allow the vial of this compound and the DMSO to equilibrate to room temperature before opening to minimize moisture absorption.
-
Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.11 mg of the compound.
-
Dissolution: a. Add the weighed this compound to a sterile microcentrifuge tube. b. Add the calculated volume of DMSO (in this case, 1 mL). c. Vortex the solution vigorously for 1-2 minutes. d. If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. e. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. b. Store the aliquots at -20°C or -80°C for long-term storage.
Visualizing Workflows and Pathways
Caption: A troubleshooting workflow for dissolving this compound.
Caption: Mechanism of action of SB-277011 as a D3 receptor antagonist.
References
Technical Support Center: SB-277011 Dihydrochloride Behavioral Studies in Rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SB-277011 dihydrochloride in rat behavioral studies. The information is compiled from various preclinical studies to address potential unexpected outcomes and clarify experimental design considerations.
Frequently Asked Questions (FAQs)
Q1: We administered SB-277011 to reduce drug-seeking behavior, but we are observing an unexpected decrease in food intake. Is this a known effect?
A1: Yes, this is a documented effect. While primarily investigated for its role in attenuating the reinforcing properties of drugs of abuse, SB-277011A has been shown to decrease food intake and lever pressing for food rewards in both lean and obese Zucker rats.[1] This suggests that the dopamine D3 receptor, which SB-277011 antagonizes, is involved in the motivational aspects of seeking natural reinforcers like food, not just drugs.[1]
Q2: We are not seeing any effect of SB-277011 on spontaneous locomotor activity. Is our compound inactive?
A2: Not necessarily. Multiple studies have reported that SB-277011 does not affect spontaneous locomotor activity or stimulant-induced hyperlocomotion in rats at various doses.[2][3] The lack of effect on general motor function is actually considered a favorable characteristic, as it suggests the compound's behavioral effects are not due to sedation or motor impairment.[2]
Q3: We are investigating the role of SB-277011 in a model of psychosis and are not seeing a reversal of apomorphine- or quinpirole-induced prepulse inhibition (PPI) deficits. Is this expected?
A3: Yes, this is a reported finding. SB-277011A did not reverse PPI deficits induced by dopamine agonists like apomorphine or quinpirole. However, it did significantly reverse PPI deficits in isolation-reared rats, suggesting its potential efficacy in models of schizophrenia may be related to specific neurodevelopmental or environmental contexts rather than a general antagonism of dopamine agonist effects.[3]
Q4: We are observing a delay in ejaculation in our male rats treated with SB-277011. Is this a known side effect?
A4: This is a primary, dose-dependent effect of SB-277011. The compound has been shown to specifically inhibit the expulsion phase of ejaculation in male rats, leading to a significant delay.[4] Notably, this effect occurs without impairing sexual motivation or erection.[4]
Q5: We are using SB-277011 in a cognitive task and are seeing an improvement in performance in our memory-impaired rats. Is this an expected outcome?
A5: This is a documented "unexpected" positive effect. Dopamine D3 receptor antagonists, including SB-277011, have been found to possess cognition-enhancing properties. Specifically, SB-277011 has been shown to attenuate learning deficits in memory-impaired rats.[5] This suggests a potential therapeutic application for cognitive dysfunction.[5]
Troubleshooting Guides
Issue 1: Inconsistent effects on drug self-administration.
-
Problem: SB-277011 is not reducing drug self-administration under a fixed-ratio (FR) schedule.
-
Possible Cause & Solution: The schedule of reinforcement is a critical factor. Studies have shown that SB-277011 may not alter methamphetamine self-administration under a low-effort FR2 schedule.[6] However, it significantly lowers the break-point for methamphetamine self-administration under a progressive-ratio (PR) schedule, which measures the motivation for the drug.[6] Consider using a PR schedule to assess the effects on the reinforcing efficacy of the drug.
-
Problem: A high dose of SB-277011 is less effective than a moderate dose in reducing methamphetamine-enhanced brain stimulation reward (BSR).
-
Possible Cause & Solution: This may be a "dose-window" effect. Research has indicated that a moderate dose (e.g., 12 mg/kg) of SB-277011 can attenuate methamphetamine-enhanced BSR, while a higher dose (e.g., 24 mg/kg) may be ineffective.[7] It is hypothesized that at higher doses, SB-277011 may potentiate cocaine-induced increases in nucleus accumbens dopamine, potentially counteracting its antagonistic effects at the D3 receptor.[7] A careful dose-response study is recommended to identify the optimal effective dose for your specific paradigm.
Issue 2: Lack of rewarding or aversive effects of SB-277011 alone.
-
Problem: In a conditioned place preference (CPP) paradigm, SB-277011 is not producing either a preference or an aversion on its own.
-
Expected Outcome: This is the expected result. SB-277011 has been shown to be behaviorally neutral in the CPP test, indicating it does not have intrinsic rewarding or aversive properties.[8] Its utility in this paradigm is in its ability to block the acquisition or expression of CPP induced by drugs of abuse.[8]
Issue 3: Variability in effects on food-related behaviors.
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Problem: Conflicting reports on the effect of SB-277011 on sucrose or food-rewarded behaviors.
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Context is Key: The effect of SB-277011 on feeding and food-seeking can be context-dependent. While it has been shown to reduce food intake in an operant self-administration task in food-restricted obese and lean rats,[1] other studies have reported no effect on sucrose drinking or reinstatement of sucrose-seeking.[1] The specific experimental conditions, such as the level of food deprivation and the specific sweet substance used, may influence the outcome.
Data Presentation
Table 1: Effects of SB-277011A on Methamphetamine Self-Administration and Reinstatement
| Behavioral Paradigm | Dose of SB-277011A (mg/kg, i.p.) | Outcome | Reference |
| Methamphetamine Self-Administration (FR2) | 0, 6, 12, 24 | No significant effect | [6] |
| Methamphetamine Self-Administration (PR) | Not specified | Significantly lowered break-point | [6] |
| Methamphetamine-Induced Reinstatement | 0, 6, 12, 24 | Significant inhibition at 12 and 24 mg/kg | [6] |
Table 2: Effects of SB-277011A on Food Self-Administration in Zucker Rats
| Rat Strain | Dose of SB-277011A (mg/kg, i.p.) | Effect on Food Intake | Effect on Active Lever Responses | Reference |
| Lean | 3, 10, 30 | Significant decrease at 30 mg/kg | Significant decrease at 30 mg/kg | [1] |
| Obese | 3, 10, 30 | Significant decrease at 30 mg/kg | Significant decrease at 30 mg/kg | [1] |
Table 3: Effects of SB-277011 on Cocaine-Induced Conditioned Place Preference (CPP) and Brain Stimulation Reward (BSR)
| Behavioral Paradigm | Dose of SB-277011 (mg/kg, i.p.) | Outcome | Reference |
| Cocaine-Enhanced BSR | 3.0 | Completely blocked the enhancing effect of cocaine | [2] |
| Expression of Cocaine-Induced CPP | 0.3, 1.0, 3.0, 10.0 | Dose-dependent attenuation | [8] |
| Cocaine-Triggered Reinstatement | 3.0, 6.0, 12.0 | Dose-related attenuation | [8] |
Experimental Protocols & Visualizations
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a G protein-coupled receptor that primarily signals through the Gi/o pathway. Antagonism of this receptor by SB-277011 blocks these downstream effects.
Experimental Workflow: Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding or aversive properties of a compound. The workflow below outlines a typical experiment to test the effect of SB-277011 on drug-induced CPP.
Experimental Workflow: Intravenous Self-Administration
This workflow illustrates the key phases of an intravenous self-administration study to evaluate the effect of SB-277011 on the motivation to take a drug.
References
- 1. The effects of two highly selective dopamine D3 receptor antagonists (SB-277011A and NGB-2904) on food self-administration in a rodent model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delay of ejaculation induced by SB-277011, a selective dopamine D3 receptor antagonist, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D3 receptor antagonists improve the learning performance in memory-impaired rats - ProQuest [proquest.com]
- 6. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine D3 Receptor Antagonism Inhibits Cocaine-Seeking and Cocaine-Enhanced Brain Reward in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SB-277011 Dihydrochloride Concentration for In Vitro Assays
Welcome to the technical support center for SB-277011 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this potent and selective dopamine D3 receptor antagonist in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the dopamine D3 receptor.[1][2][3] Its mechanism of action is to block the binding of dopamine to the D3 receptor, thereby inhibiting the downstream signaling cascade. D3 receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gαi/o), and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels through the inhibition of adenylyl cyclase.[4][5]
Q2: What is the binding affinity and selectivity of SB-277011?
A2: SB-277011 exhibits high affinity for the human dopamine D3 receptor with a pKi of approximately 8.0.[2] It demonstrates over 100-fold selectivity for the D3 receptor compared to the D2 receptor.[1]
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in the following solvents at the specified concentrations:
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Water: up to 10 mM
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Ethanol: up to 10 mM
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DMSO: up to 100 mM[2]
For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is a good starting concentration range for my in vitro assay?
A4: A good starting point for in vitro assays is in the low micromolar to nanomolar range. Based on literature, concentrations between 1 µM and 10 µM have been used in cell-based assays without observed cytotoxicity in certain cell lines. For initial experiments, a dose-response curve ranging from 1 nM to 10 µM is recommended to determine the optimal concentration for your specific cell type and assay.
Q5: Is SB-277011 cytotoxic?
A5: While SB-277011 has been shown to be non-toxic at concentrations up to 10 µM in some cancer cell lines, its cytotoxicity should be empirically determined in the specific cell line used for your experiments. A standard cytotoxicity assay, such as the MTT or LDH assay, is recommended to establish a non-toxic working concentration range. A detailed protocol for assessing cytotoxicity in the neuronally-relevant SH-SY5Y cell line is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound Precipitation in Media | The concentration of SB-277011 exceeds its solubility in the aqueous culture medium. The final DMSO concentration from the stock solution is too high. | Prepare a fresh, lower concentration stock solution in DMSO. Ensure the final DMSO concentration in the assay medium is kept to a minimum (ideally ≤ 0.1%). Briefly vortex or sonicate the diluted solution before adding it to the cells. |
| High Variability Between Replicates | Inconsistent cell seeding density. Inconsistent incubation times or temperatures. Pipetting errors. | Optimize and standardize your cell seeding protocol. Ensure all incubation steps are performed consistently. Use calibrated pipettes and proper pipetting techniques. |
| No or Weak Antagonist Effect Observed | The concentration of SB-277011 is too low. The cell line does not express sufficient D3 receptors. The agonist concentration is too high. The compound has degraded. | Increase the concentration range of SB-277011 in your dose-response experiment. Verify D3 receptor expression in your cell line using techniques like qPCR or Western blotting. Optimize the agonist concentration to be at or near its EC80 value. Prepare a fresh stock solution of SB-277011. |
| Unexpected Agonist-like Effects | Off-target effects at high concentrations. | Test a lower concentration range of SB-277011. If the effect persists, consider using a different D3 receptor antagonist to confirm the observation is specific to SB-277011. |
| High Background Signal in Functional Assays (e.g., cAMP) | Basal activity of the D3 receptor in the absence of an agonist. | This is known as constitutive activity. Ensure your assay includes appropriate controls to measure and subtract this basal signal. |
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 511.5 g/mol | N/A |
| Mechanism of Action | Dopamine D3 Receptor Antagonist | [1][2][3] |
| Binding Affinity (pKi) for human D3 Receptor | ~8.0 | [2] |
| Selectivity | >100-fold over D2 Receptor | [1] |
| Solubility in Water | up to 10 mM | N/A |
| Solubility in Ethanol | up to 10 mM | N/A |
| Solubility in DMSO | up to 100 mM | [2] |
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line | Recommended Starting Concentration Range |
| D3 Receptor Binding Assay | CHO cells expressing human D3 receptor | 0.1 nM - 1 µM |
| cAMP Functional Assay | SH-SY5Y (endogenous D3) or HEK293 (transfected) | 1 nM - 10 µM |
| Cytotoxicity Assay (MTT/LDH) | SH-SY5Y or other relevant cell lines | 0.1 µM - 100 µM |
Experimental Protocols
Protocol 1: Determining Cytotoxicity of SB-277011 in SH-SY5Y Cells using MTT Assay
Objective: To determine the concentration range at which this compound exhibits cytotoxic effects on SH-SY5Y human neuroblastoma cells.
Materials:
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SH-SY5Y cells
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Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
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This compound
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DMSO (cell culture grade)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
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Phosphate-Buffered Saline (PBS)
Procedure:
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Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
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Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cell death (e.g., 1% Triton X-100).
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Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
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Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 atmosphere.
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MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
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Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
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Readout: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the SB-277011 concentration to determine the IC50 value for cytotoxicity.
Protocol 2: In Vitro cAMP Functional Assay for D3 Receptor Antagonism
Objective: To measure the antagonistic effect of SB-277011 on dopamine-induced inhibition of cAMP production in cells expressing the D3 receptor.
Materials:
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SH-SY5Y cells (or other suitable cell line expressing D3 receptors)
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Complete culture medium
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This compound
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Dopamine (or another D3 receptor agonist)
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Forskolin
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cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
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96-well or 384-well assay plates
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Stimulation buffer (provided with the cAMP kit or a similar buffer containing a phosphodiesterase inhibitor like IBMX)
Procedure:
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Cell Seeding: Seed cells into the appropriate assay plate at a pre-optimized density and allow them to adhere overnight.
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Antagonist Pre-incubation: Prepare serial dilutions of SB-277011 in stimulation buffer. Remove the culture medium from the cells and add the SB-277011 dilutions. Incubate for 15-30 minutes at room temperature.
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Agonist Stimulation: Prepare a solution of dopamine (at a concentration equivalent to its EC80 for cAMP inhibition) and forskolin (to stimulate cAMP production) in stimulation buffer. Add this solution to all wells except the negative control (which receives only forskolin) and the basal control (which receives only buffer).
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Incubation: Incubate the plate for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes) at room temperature.
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cAMP Detection: Follow the instructions provided with your cAMP assay kit to lyse the cells and detect the levels of intracellular cAMP.
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Readout: Measure the signal according to the assay kit's instructions (e.g., fluorescence, luminescence, or absorbance).
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Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the log of the SB-277011 concentration. Calculate the IC50 value for SB-277011, which represents the concentration that inhibits 50% of the dopamine-induced response.
Visualizations
Caption: Dopamine D3 Receptor Signaling Pathway and Point of SB-277011 Antagonism.
Caption: General Experimental Workflow for In Vitro Assays with SB-277011.
References
- 1. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-277011 | Dopamine Receptor | TargetMol [targetmol.com]
- 3. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
Potential off-target effects of SB-277011 dihydrochloride to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SB-277011 dihydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SB-277011?
SB-277011 is a potent and highly selective antagonist of the dopamine D3 receptor.[1][2][3] It exhibits high affinity for both human and rat D3 receptors.[1][4] Its primary action is to block the signaling of the D3 receptor, which is predominantly expressed in brain regions associated with cognition, emotion, and reward.
Q2: What is the selectivity profile of SB-277011 against other dopamine receptors and key off-targets?
SB-277011 displays significant selectivity for the dopamine D3 receptor over the D2 receptor, with a reported selectivity of 80- to 120-fold.[1][4] It also shows considerably lower affinity for other receptors, such as the serotonin 5-HT1D and 5-HT1B receptors. While early reports state selectivity over a broad panel of other receptors and enzymes, a comprehensive public dataset is not available.
Troubleshooting Guide
Issue 1: Unexpected Cardiovascular Effects (e.g., increased blood pressure, heart rate)
Q: My in-vivo experiment shows an unexpected increase in blood pressure and heart rate after administration of SB-277011. Is this a known effect?
A: Yes, this is a known off-target effect of SB-277011. Studies in animal models have shown that SB-277011 can increase blood pressure and heart rate, both when administered alone and in combination with other substances like cocaine.[5][6][7] This is a critical consideration for in-vivo experimental design and data interpretation.
Possible Cause: The precise mechanism for these cardiovascular effects is not fully elucidated in the available literature but may involve interactions with receptors or ion channels other than the dopamine D3 receptor that regulate cardiovascular function. One report suggests that further development of a similar compound was halted due to affinity for the human ether-a-go-go-related gene (hERG) potassium channel, which is a key regulator of cardiac repolarization.[7] Blockade of hERG channels can lead to cardiovascular adverse effects.
Recommendations:
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Cardiovascular Monitoring: It is highly recommended to include cardiovascular monitoring (e.g., blood pressure, heart rate, electrocardiogram) in your in-vivo experimental protocols when using SB-277011, especially at higher doses.
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Dose-Response Analysis: Conduct a careful dose-response analysis to determine the threshold at which these cardiovascular effects become apparent in your model system.
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Consider Alternative Compounds: If these cardiovascular effects confound your experimental results, consider using newer generation, structurally distinct D3 receptor antagonists that have been shown to lack these specific cardiovascular liabilities.[5][6]
Issue 2: Unexpected Behavioral or CNS Effects Not Readily Attributable to D3 Receptor Blockade
Q: I am observing sedative, anxiolytic, or other unexpected behavioral effects in my animal model that I cannot directly attribute to dopamine D3 receptor antagonism. What could be the cause?
A: While SB-277011 is highly selective for the D3 receptor, it does have measurable affinity for other receptors, which could contribute to complex behavioral phenotypes.
Possible Causes:
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Serotonergic System Interaction: SB-277011 has a reported pKi of 5.0 for the 5-HT1D receptor and <5.2 for the 5-HT1B receptor.[3][8] While significantly weaker than its affinity for the D3 receptor, engagement of these serotonergic receptors at higher concentrations could influence mood and behavior.
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Interaction with Uncharacterized Off-Targets: Early reports mention selectivity over a large panel of receptors (66 to 180 targets), but the specific data for these interactions are not publicly available.[1][2] It is possible that at the concentrations used in your experiment, SB-277011 is interacting with other CNS receptors.
Recommendations:
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Concentration-Response Studies: Perform detailed concentration-response studies to determine if the unexpected effects are observed only at higher concentrations of SB-277011.
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Control Experiments: Include appropriate control groups to rule out other experimental variables. Consider using a structurally different D3 antagonist as a comparator.
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Consult Literature on Off-Target Effects: Review literature for the known physiological roles of 5-HT1D and 5-HT1B receptors to assess if the observed phenotype aligns with their modulation.
Issue 3: Variability in Experimental Results and Potential for Drug-Drug Interactions
Q: I am observing high variability in the effects of SB-277011 between individual animals or when co-administering it with other compounds. What could be the reason?
A: This variability could be due to differences in the metabolism of SB-277011.
Possible Cause:
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Metabolism by Aldehyde Oxidase (AO): SB-277011 is known to be a substrate for aldehyde oxidase, an enzyme involved in the metabolism of various xenobiotics.[5][9] The activity of AO can vary between species and individuals, leading to differences in the pharmacokinetic profile of SB-277011.
Recommendations:
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Pharmacokinetic Studies: If significant variability is a concern, consider conducting pharmacokinetic studies in your animal model to determine the plasma and brain concentrations of SB-277011.
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Review Co-administered Compounds: Carefully review the metabolic pathways of any co-administered compounds for potential interactions with aldehyde oxidase or cytochrome P450 enzymes.
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Use a Consistent Animal Strain and Supplier: To minimize inter-individual variability in drug metabolism, use a consistent animal strain, age, and sex, and source them from a reputable supplier.
Data Presentation
Table 1: Selectivity Profile of SB-277011
| Target Receptor | Species | pKi | Reference(s) |
| Dopamine D3 | Human | 7.95 - 8.0 | [1][3][4][8] |
| Dopamine D3 | Rat | 7.97 | [1][4] |
| Dopamine D2 | Human | ~6.0 | [3][8] |
| Dopamine D2 | Rat | 5.98 | [4] |
| 5-HT1D | Not Specified | 5.0 | [3][8] |
| 5-HT1B | Not Specified | <5.2 | [3][8] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Summary of Potential Off-Target Effects
| Effect | System | Observation | Potential Mechanism | Reference(s) |
| Increased Blood Pressure | Cardiovascular | Observed in vivo in animal models. | Not fully elucidated; potential hERG channel interaction. | [5][6][7] |
| Increased Heart Rate | Cardiovascular | Observed in vivo in animal models. | Not fully elucidated; potential hERG channel interaction. | [5][6][7] |
| Altered CNS Activity | Central Nervous | Potential for sedative or anxiolytic-like effects at high doses. | Interaction with 5-HT1D/1B receptors or other uncharacterized targets. | [3][8] |
Experimental Protocols
Representative Protocol: Dopamine D3 Receptor Radioligand Binding Assay
This protocol is a representative example based on standard methods for dopamine receptor binding assays. Researchers should optimize conditions for their specific experimental setup.
1. Materials:
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Membrane Preparation: Membranes from cells stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).
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Radioligand: [³H]-Spiperone or another suitable D3 receptor radioligand.
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Test Compound: this compound.
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Non-specific Binding Control: A high concentration of a non-radiolabeled dopamine receptor ligand (e.g., 10 µM Haloperidol).
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Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
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Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
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Equipment: 96-well microplates, glass fiber filters, scintillation fluid, microplate scintillation counter.
2. Procedure:
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Membrane Dilution: Thaw the cell membrane preparation on ice and dilute to the desired final protein concentration in assay buffer. The optimal concentration should be determined empirically.
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Assay Setup (in triplicate in a 96-well plate):
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Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the diluted cell membrane preparation.
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Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of radioligand solution, and 100 µL of the diluted cell membrane preparation.
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Competitive Binding: Add 50 µL of varying concentrations of SB-277011, 50 µL of radioligand solution, and 100 µL of the diluted cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
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Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the SB-277011 concentration.
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Determine the IC50 value (the concentration of SB-277011 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
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Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Mandatory Visualizations
References
- 1. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Pharmacokinetics of the novel, high-affinity and selective dopamine D3 receptor antagonist SB-277011 in rat, dog and monkey: in vitro/in vivo correlation and the role of aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Newly Developed Dopamine D3 Receptor Antagonists, R-VK4-40 and R-VK4-116, Do Not Potentiate Cardiovascular Effects of Cocaine or Oxycodone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drughunter.com [drughunter.com]
- 9. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with SB-277011 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-277011 dihydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent behavioral effects in our animal models after administering SB-277011. What could be the cause?
A1: Inconsistent behavioral outcomes with SB-277011 are often dose-dependent. Studies have shown that the effects of SB-277011 on behaviors, such as locomotion and drug-seeking, can vary significantly with the administered dose. For example, a specific dose might attenuate methamphetamine-enhanced brain stimulation reward, while higher or lower doses may have no significant effect.[1] It is crucial to perform a dose-response curve for your specific experimental paradigm. Additionally, the route of administration (e.g., intraperitoneal vs. oral) and the timing of administration relative to the behavioral test can influence the outcome.
Q2: We are struggling to dissolve this compound completely. What is the recommended procedure?
A2: Solubility issues are a common source of inconsistent results. This compound has varying solubility in different solvents. While it is soluble in DMSO (up to 50-100 mM) and water (up to 10 mM), complete dissolution can be challenging.[2] Some suppliers recommend sonication to aid dissolution.[2][3] For in vivo studies, vehicles such as 10% Cavasol in water have been used.[4] It is critical to ensure the compound is fully dissolved before administration to achieve the intended concentration and avoid injecting a suspension, which can lead to variable dosing. Always use a freshly prepared solution, as the stability of SB-277011 in solution over time may vary.
Q3: Could off-target effects be contributing to our unexpected results?
A3: SB-277011 is known for its high selectivity for the dopamine D3 receptor over the D2 receptor and other receptors.[4][5] It exhibits over 100-fold selectivity for human D3 receptors compared to D2 receptors. However, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. If you are using high doses and observing unexpected effects, it may be beneficial to test a lower dose or include control experiments with a structurally different D3 antagonist to confirm that the observed effect is D3 receptor-mediated.
Q4: What is the difference between SB-277011, SB-277011-A, and this compound?
A4: The terms SB-277011 and SB-277011-A are often used interchangeably in the literature to refer to the same active compound.[1][5] The "dihydrochloride" designation indicates that the compound is supplied as a salt with two equivalents of hydrogen chloride, which generally enhances solubility and stability. When preparing your solutions, it is important to use the molecular weight of the dihydrochloride salt (approximately 511.49 g/mol ) for accurate concentration calculations.
Troubleshooting Guides
Inconsistent Efficacy in In Vivo Studies
If you are observing variable efficacy in your animal studies, consider the following troubleshooting steps:
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Verify Drug Preparation:
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Solubility: Ensure the compound is fully dissolved. Use sonication if necessary and visually inspect the solution for any precipitate.
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Vehicle: The choice of vehicle can impact solubility and bioavailability. Consider using vehicles reported in the literature, such as 10% Cavasol.
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Concentration Calculation: Double-check that you are using the correct molecular weight for the dihydrochloride salt.
-
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Dose-Response Relationship:
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As mentioned in the FAQs, the effects of SB-277011 can be highly dose-dependent. A comprehensive dose-response study is recommended for any new experimental model.
-
-
Pharmacokinetics:
Diagram: Troubleshooting Workflow for Inconsistent Results
References
- 1. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB-277011 | Dopamine Receptor | TargetMol [targetmol.com]
- 4. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the novel, high-affinity and selective dopamine D3 receptor antagonist SB-277011 in rat, dog and monkey: in vitro/in vivo correlation and the role of aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
SB-277011 dihydrochloride toxicity and adverse effects in mice
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SB-277011 dihydrochloride in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the dopamine D3 receptor. Its primary mechanism of action is to block the binding of dopamine to D3 receptors, thereby inhibiting the downstream signaling pathways associated with this receptor subtype. Dopamine D3 receptors are primarily located in the limbic areas of the brain, which are involved in emotion, motivation, and reward.
Q2: Are there any known toxic effects or an established LD50 for this compound in mice?
A2: Currently, there is a lack of publicly available, comprehensive toxicology studies for this compound in mice. An LD50 (median lethal dose) has not been identified in the reviewed literature. Therefore, it is crucial for researchers to conduct their own dose-ranging and toxicity studies to determine the safe dosage for their specific experimental conditions.
Q3: What are the potential adverse effects I should monitor for in mice treated with this compound?
A3: Based on its mechanism of action as a dopamine D3 receptor antagonist and limited preclinical data in other rodent species, researchers should monitor for a range of potential adverse effects. These include changes in motor activity, and potential cardiovascular effects. One study in rats reported that SB-277011A increased both blood pressure and heart rate[1]. Another study in mice observed a significant increase in motor activity at oral doses between 15-45 mg/kg[2].
Q4: What are the reported effective dose ranges for SB-277011 in mice for non-toxic, pharmacological effects?
A4: The effective dose of SB-277011 in mice can vary depending on the experimental paradigm. For instance, doses of 15 mg/kg and 30 mg/kg have been shown to decrease binge-like ethanol consumption in C57BL/J6 mice[3]. It is recommended to perform a dose-response study to identify the optimal dose for your specific research question while monitoring for adverse effects.
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during your experiments with this compound.
Issue 1: Unexpected Behavioral Changes in Mice
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Problem: Mice exhibit hyperactivity, stereotypy, or other abnormal behaviors not anticipated in the experimental design.
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Possible Cause: The observed effects could be due to the pharmacological action of SB-277011 on the central nervous system. As a dopamine D3 receptor antagonist, it can modulate locomotor activity[2].
-
Troubleshooting Steps:
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Review Dosage: Ensure the administered dose is within a range previously reported for efficacy without significant side effects. If you are using a novel dose, consider it a potential cause.
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Conduct a Dose-Response Study: If not already done, perform a dose-response study to characterize the behavioral effects of SB-277011 in your specific mouse strain and experimental setup.
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Control for Environmental Factors: Ensure that the testing environment is consistent and does not contribute to stress or hyperactivity.
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Monitor Over Time: Observe if the behavioral changes are acute and transient or if they persist with chronic dosing.
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Issue 2: Signs of Physical Distress or Poor Health
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Problem: Mice show signs of distress such as weight loss, reduced food and water intake, lethargy, or ruffled fur.
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Possible Cause: These could be signs of systemic toxicity. Although specific data is limited, any compound can cause toxicity at high doses or with prolonged administration.
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Troubleshooting Steps:
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Immediate Health Assessment: Perform a thorough health check of the affected animals. Monitor body weight daily.
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Dose Reduction or Cessation: Consider reducing the dose or temporarily halting administration to see if the animals recover.
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Vehicle Control: Ensure that the vehicle used to dissolve SB-277011 is not causing the adverse effects. Administer a vehicle-only control group.
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Pathological Examination: If an animal is euthanized or dies, perform a necropsy and histopathological examination of major organs to identify any signs of toxicity.
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Issue 3: Suspected Cardiovascular Side Effects
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Problem: Although difficult to measure without specialized equipment, you may have reason to suspect cardiovascular side effects (e.g., based on observations in other species).
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Possible Cause: A study in rats has shown that SB-277011A can increase blood pressure and heart rate[1].
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Troubleshooting Steps:
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Specialized Monitoring: If your research question is sensitive to cardiovascular changes or if you are using higher doses, consider incorporating cardiovascular monitoring (e.g., telemetry, blood pressure cuffs) into your experimental design.
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Dose Adjustment: Evaluate if a lower dose can achieve the desired pharmacological effect without significant cardiovascular changes.
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Consult Literature: Review literature on other dopamine D3 receptor antagonists for potential class-effects on the cardiovascular system.
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Data on Observed Effects in Rodents
| Species | Dose | Route | Observed Effect | Citation |
| Mouse | 15 - 45 mg/kg | p.o. | Significant increase in motor activity. | [2] |
| Mouse | 15 mg/kg | i.p. | Decreased binge-like ethanol consumption. | [3] |
| Mouse | 30 mg/kg | i.p. | Consistently and persistently decreased binge-like ethanol consumption. | [3] |
| Rat | 30 mg/kg | i.p. | Increased blood pressure and heart rate, both alone and in the presence of cocaine. | [1] |
| Rat | 10 mg/kg | i.p. | Potentiated the effect of cocaine on extracellular dopamine in the nucleus accumbens. | [4][5] |
Experimental Protocols
General Toxicity Screening in Mice
This protocol provides a basic framework for an acute toxicity study. It is recommended to adapt this based on specific research needs and institutional guidelines.
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Animals: Use healthy, adult mice of a single strain, acclimated to the laboratory environment for at least one week.
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Groups: Assign animals to at least four groups: a vehicle control group and a minimum of three dose groups (low, medium, and high). The number of animals per group should be statistically appropriate (typically 5-10 per sex).
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Dose Selection: Doses should be selected based on a literature review of effective doses and a preliminary dose-ranging study. The highest dose should be one that is expected to produce some signs of toxicity but not cause severe suffering or mortality.
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Administration: Administer this compound by the intended experimental route (e.g., oral gavage, intraperitoneal injection).
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Observations:
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Clinical Signs: Observe animals for any clinical signs of toxicity immediately after dosing and at regular intervals for at least 14 days. Signs to monitor include changes in skin and fur, eyes, respiratory rate, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions, changes in gait and posture).
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Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.
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Food and Water Consumption: Monitor and record food and water consumption.
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Pathology: At the end of the observation period, euthanize all animals and perform a gross necropsy. For a more detailed analysis, collect major organs and tissues for histopathological examination.
Visualizations
Figure 1: Experimental workflow for a general in vivo toxicity study in mice.
Figure 2: Simplified signaling pathway of Dopamine D3 receptor antagonism by SB-277011.
Figure 3: Logical relationship diagram for troubleshooting adverse effects.
References
- 1. Newly Developed Dopamine D3 Receptor Antagonists, R-VK4-40 and R-VK4-116, Do Not Potentiate Cardiovascular Effects of Cocaine or Oxycodone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of dopamine D3 receptor antagonists on spontaneous and agonist-reduced motor activity in NMRI mice and Wistar rats: comparative study with nafadotride, U 99194A and SB 277011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective dopamine D₃ receptor antagonist SB-277011-A significantly decreases binge-like consumption of ethanol in C57BL/J6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SB-277011 Dihydrochloride In Vivo Efficacy
Welcome to the technical support center for SB-277011 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this potent and selective dopamine D3 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no observable effect | Inadequate Dose: The administered dose may be too low to achieve sufficient receptor occupancy. | Consult the dose-response tables below. For initial studies in rats, intraperitoneal (i.p.) doses of 12.5-25 mg/kg have been shown to be effective in reducing cocaine self-administration[1]. Oral (p.o.) doses as low as 3 mg/kg have been shown to reverse the effects of quinelorane[1]. |
| Poor Bioavailability: Issues with the formulation or route of administration can limit systemic exposure. | For oral administration, ensure the vehicle is optimized for solubility and absorption. SB-277011 has good oral bioavailability in rats (around 43%)[2][3]. For i.p. injections, ensure complete dissolution of the compound. Consider using a vehicle known to improve solubility, such as one containing DMSO and PEG300. | |
| Compound Instability: The compound may be degrading in the prepared solution. | Prepare fresh solutions for each experiment. Stock solutions in DMSO can be stored at -20°C for up to 3 months, but working solutions for in vivo experiments should be made fresh. | |
| Inconsistent results between experiments | Variability in Formulation: Inconsistent preparation of the dosing solution can lead to variations in the administered dose. | Follow a standardized and detailed protocol for solution preparation. Ensure all components are fully dissolved and the solution is homogenous before administration. |
| Animal-to-animal Variability: Biological differences between animals can contribute to varied responses. | Increase the number of animals per group to improve statistical power. Ensure consistent animal handling and experimental conditions. | |
| Precipitation of the compound in the vehicle | Poor Solubility: this compound has limited solubility in aqueous solutions. | Utilize a co-solvent system. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1]. Alternatively, a solution of 10% DMSO in 90% (20% SBE-β-CD in saline) can be used[3]. Sonication may aid in dissolution[4]. |
| Unexpected behavioral side effects | Off-target Effects: Although highly selective for the D3 receptor, off-target effects at very high doses cannot be entirely ruled out. | SB-277011A has been shown to have over 100-fold selectivity for the D3 receptor over the D2 receptor and numerous other receptors and enzymes[2][5][6][7]. If off-target effects are suspected, perform control experiments with lower doses and consider using another D3 receptor antagonist as a comparator. The compound has been shown to be free of cataleptic effects at high doses[7]. |
| Interaction with other administered compounds: The observed effects may be due to a drug-drug interaction. | Review the known pharmacology of any co-administered substances. If a potential interaction is identified, consider a study design that staggers the administration of the compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the dopamine D3 receptor. It has a high affinity for the D3 receptor with pKi values around 8.0, and exhibits 80- to 100-fold selectivity over the D2 receptor and a wide range of other receptors and enzymes[5][6][7]. Its primary action in vivo is the blockade of D3 receptor signaling.
Q2: What is the recommended vehicle for in vivo administration?
A2: The choice of vehicle depends on the route of administration. For intraperitoneal (i.p.) and oral (p.o.) administration, several options have been successfully used. A common vehicle for achieving a clear solution is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1]. Other options include 10% DMSO in 90% (20% SBE-β-CD in saline) or 10% DMSO in 90% corn oil[1]. For some applications, dissolving in saline may be sufficient[8].
Q3: What is the pharmacokinetic profile of SB-277011?
A3: In rats, SB-277011 has an excellent pharmacokinetic profile with an oral bioavailability of approximately 35-43% and a half-life of about 2.0 hours[2][3][9]. It is also highly brain-penetrant, with a brain-to-blood ratio of 3.6:1[2][3]. Plasma clearance is low in rats (around 20 mL/min/kg)[9].
Q4: What are the expected in vivo effects of SB-277011?
A4: As a D3 receptor antagonist, SB-277011 has been shown to attenuate the rewarding effects of drugs of abuse. For example, it can reduce cocaine and methamphetamine self-administration and block the reinstatement of drug-seeking behavior[1][10][11]. It has also been shown to reverse the effects of D3 receptor agonists[1].
Q5: Are there any known off-target effects?
A5: SB-277011 is highly selective for the D3 receptor[2][5][6][7]. Studies have shown it lacks significant activity at a large panel of other receptors, ion channels, and enzymes. At appropriate doses, the observed in vivo effects are predominantly mediated by D3 receptor antagonism. It does not typically cause catalepsy, a common side effect of less selective dopamine antagonists[7].
Quantitative Data Summary
In Vivo Dose-Response Data (Rat Models)
| Experimental Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Reversal of quinelorane-induced effects | p.o. | 3 mg/kg | Complete reversal in the nucleus accumbens | [1] |
| Cocaine self-administration (Fixed Ratio) | i.p. | 12.5 - 25 mg/kg | Significant and dose-dependent reduction | [1] |
| Cocaine self-administration (Progressive Ratio) | i.p. | 6 - 24 mg/kg | Dose-dependent lowering of the breakpoint | [5] |
| Methamphetamine-enhanced BSR | i.p. | 12 mg/kg | Significant attenuation | [6] |
| Methamphetamine self-administration (Progressive Ratio) | i.p. | 12 - 24 mg/kg | Significant lowering of the breakpoint | [10] |
| Methamphetamine-induced reinstatement | i.p. | 12 - 24 mg/kg | Significant inhibition | [10] |
Pharmacokinetic Parameters of SB-277011
| Species | Oral Bioavailability (%) | Plasma Clearance (mL/min/kg) | Half-life (h) | Brain:Blood Ratio | Reference |
| Rat | 35 - 43 | 20 | 2.0 | 3.6:1 | [2][3][9] |
| Dog | 43 | 14 | - | - | [9] |
| Cynomolgus Monkey | 2 | 58 | - | - | [9] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), cell culture grade
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Polyethylene glycol 300 (PEG300)
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Tween-80
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Sterile saline (0.9% NaCl)
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total desired volume.
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Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
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Add PEG300 to a final concentration of 40% of the total volume. Vortex until the solution is clear and homogenous.
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Add Tween-80 to a final concentration of 5% of the total volume. Vortex to mix.
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Add sterile saline to bring the solution to the final desired volume (45%). Vortex thoroughly.
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Visually inspect the solution for any precipitation. If the solution is not clear, it may require further mixing or gentle warming.
-
Prepare the solution fresh on the day of the experiment.
Protocol 2: In Vivo Administration of this compound in Rats
Materials:
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Prepared this compound solution
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Appropriately sized syringes and needles (e.g., 25-27 gauge for i.p. injection)
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Experimental animals (e.g., rats)
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Animal scale
Procedure:
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Weigh each animal to determine the precise volume of the drug solution to be administered.
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Gently restrain the animal.
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For i.p. administration, locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
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Insert the needle at a shallow angle and inject the calculated volume of the SB-277011 solution.
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Monitor the animal for any immediate adverse reactions.
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Proceed with the planned behavioral or physiological experiments, considering the time to peak plasma concentration of the compound.
Visualizations
Caption: Mechanism of action of SB-277011 at the dopamine D3 receptor.
Caption: General experimental workflow for in vivo studies with SB-277011.
Caption: Troubleshooting flowchart for addressing low in vivo efficacy.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SB-277011 | Dopamine Receptor | TargetMol [targetmol.com]
- 5. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine D3 Receptor Antagonism Inhibits Cocaine-Seeking and Cocaine-Enhanced Brain Reward in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of the novel, high-affinity and selective dopamine D3 receptor antagonist SB-277011 in rat, dog and monkey: in vitro/in vivo correlation and the role of aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Addressing experimental variability in SB-277011 dihydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with SB-277011 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the dopamine D3 receptor.[1][2] It exhibits high affinity for the D3 receptor with significantly lower affinity for D2 and other receptors, making it a valuable tool for studying the specific roles of the D3 receptor in various physiological and pathological processes.[2][3] Its primary mechanism of action is to block the binding of dopamine to the D3 receptor, thereby inhibiting its downstream signaling.
Q2: What are the main research applications of this compound?
This compound is widely used in neuroscience research, particularly in studies related to:
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Psychosis and schizophrenia[3]
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Motivation and reward pathways[7]
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Neurological disorders involving the dopaminergic system
Q3: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at +4°C under desiccating conditions.[2] Stock solutions should be stored at -20°C or -80°C.[1][8] It is important to protect the compound from moisture.[8]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Solutions
Symptoms:
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Visible precipitate in the solution after dissolving the compound.
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Inconsistent results in cell-based assays.
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Lower than expected compound concentration upon analysis.
Possible Causes:
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Exceeding the solubility limit in the chosen solvent.
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Use of inappropriate solvents.
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Changes in pH or temperature affecting solubility.
Troubleshooting Steps:
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Verify Solubility Limits: Consult the solubility data for this compound. It is soluble in water up to 10 mM, ethanol up to 10 mM, and DMSO up to 100 mM.
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Use of Co-solvents: For in vivo preparations, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. For cell culture experiments, prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the aqueous medium. Ensure the final DMSO concentration is low enough to not affect the cells (typically <0.5%).
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Sonication: Gentle sonication can aid in the dissolution of the compound.[1]
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pH Adjustment: The dihydrochloride salt form suggests that the compound's solubility is pH-dependent. Ensure the pH of your final solution is compatible with maintaining solubility.
Issue 2: Inconsistent or Lack of Expected Biological Activity
Symptoms:
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No significant difference between the control and treated groups.
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High variability in results between experimental replicates.
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The observed effect is much weaker than reported in the literature.
Possible Causes:
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Incorrect dosage or concentration.
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Degradation of the compound.
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Issues with the experimental model (e.g., low D3 receptor expression).
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Variability in in vivo studies.[9]
Troubleshooting Steps:
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Confirm Compound Integrity: Ensure the compound has been stored correctly to prevent degradation. If in doubt, use a fresh batch of the compound.
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Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
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Vehicle Control: Always include a vehicle control group to ensure that the observed effects are due to the compound and not the solvent.
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Receptor Expression Levels: In cell-based assays, verify the expression level of the dopamine D3 receptor in your cell line. Low expression will result in a weak or absent response.
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In Vivo Study Considerations: For animal studies, factors such as the route of administration, animal strain, and metabolism can influence the outcome.[9][10] The oral bioavailability of SB-277011 has been reported to be around 35-43% in rats and dogs, but much lower in monkeys.[10]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 511.49 g/mol | [2] |
| Purity | >98% | |
| Form | Solid | |
| CAS Number | 1226917-67-4 | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | up to 10 mM | |
| Ethanol | up to 10 mM | |
| DMSO | up to 100 mM |
Table 3: Receptor Binding Affinity (pKi) of SB-277011
| Receptor | pKi | Reference |
| Dopamine D3 | 7.95 - 8.0 | [1][2] |
| Dopamine D2 | ~6.0 | [1][2] |
| 5-HT1B | <5.2 | [1][2] |
| 5-HT1D | ~5.0 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
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Stock Solution Preparation:
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Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 50 mM).[2]
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Vortex and gently sonicate until the compound is completely dissolved.
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Aliquot the stock solution into smaller volumes and store at -80°C.[8]
-
-
Working Solution Preparation:
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Thaw an aliquot of the stock solution at room temperature.
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Dilute the stock solution in the appropriate cell culture medium to the desired final concentration.
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Ensure the final concentration of DMSO in the medium is below the tolerance level of the cells (typically <0.5%).
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Vortex briefly to mix.
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Add the working solution to the cells.
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Protocol 2: Preparation of this compound for In Vivo Administration in Rodents
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Vehicle Preparation: A common vehicle for SB-277011 in vivo is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
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Compound Dissolution:
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Dissolve the required amount of this compound in DMSO first.
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Sequentially add PEG300, Tween-80, and saline, mixing thoroughly after each addition.
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The final solution should be clear. If not, gentle warming and sonication may be applied.
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Administration: The compound can be administered via intraperitoneal (i.p.) injection or oral gavage (p.o.).[8][11]
Visualizations
Caption: Signaling pathway of the dopamine D3 receptor and the antagonistic action of SB-277011.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for unexpected experimental results with SB-277011.
References
- 1. SB-277011 | Dopamine Receptor | TargetMol [targetmol.com]
- 2. SB 277011A dihydrochloride | Dopamine D3 Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of the novel, high-affinity and selective dopamine D3 receptor antagonist SB-277011 in rat, dog and monkey: in vitro/in vivo correlation and the role of aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Controlling for vehicle effects in SB-277011 dihydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-277011 dihydrochloride. The following information is designed to help control for vehicle effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the dopamine D3 receptor.[1][2][3] It exhibits high affinity for the D3 receptor with over 100-fold selectivity compared to the D2 receptor and other receptors.[1][2] Its primary mechanism of action is to block the signaling of the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[4][5] This inhibition of D3 receptor signaling modulates downstream cellular processes, including the inhibition of adenylyl cyclase.[4]
Q2: What are the recommended vehicles for dissolving this compound for in vitro and in vivo studies?
The choice of vehicle for this compound depends on the experimental setup. For in vitro studies, Dimethyl sulfoxide (DMSO) is a common solvent. For in vivo experiments, a multi-component vehicle is often necessary to achieve a stable and tolerable formulation for administration.
Q3: What is the maximum recommended concentration of DMSO for in vitro and in vivo experiments?
To minimize the confounding effects of the vehicle, the final concentration of DMSO should be kept as low as possible. For in vitro cell culture experiments, it is advisable to keep the final DMSO concentration at or below 0.1%. For in vivo studies, if DMSO is a necessary component of the vehicle, the concentration should ideally be below 1% (v/v) in the final injected solution.[6] Higher concentrations may be tolerated depending on the animal model and administration route, but a pilot study to assess vehicle toxicity is highly recommended.
Q4: How should I prepare and store stock and working solutions of this compound?
For stock solutions, this compound can be dissolved in DMSO. These stock solutions are stable for up to 3 months when stored at -20°C.[7] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Working solutions for in vivo experiments, particularly those containing a mixture of solvents like DMSO, PEG300, Tween-80, and saline, should be prepared fresh on the day of use. The stability of these complex mixtures can be limited, and precipitation of the compound may occur over time. Always visually inspect the solution for clarity before administration.
Data Presentation: Solubility and Storage of this compound
| Parameter | Vehicle/Solvent | Concentration/Condition | Stability/Notes |
| Solubility | |||
| Water | 100 mM[7] | ||
| DMSO | 50 mM[2] to 100 mM | ||
| Ethanol | 10 mM | ||
| In Vivo Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[8] | Prepare fresh before use. |
| Storage | |||
| Solid Form | Dessicated at +4°C | Up to 12 months | |
| Stock Solution in DMSO | -20°C | Up to 3 months[7] | Aliquot to avoid freeze-thaw cycles. |
Troubleshooting Guides
Problem 1: I am observing unexpected biological effects in my vehicle control group (e.g., changes in behavior, inflammation at the injection site).
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Possible Cause: The vehicle itself may have biological activity or may be causing irritation. Solvents like DMSO are not entirely inert and can have anti-inflammatory and analgesic properties.[9] Co-solvents such as PEG300 and Tween-80 can also cause local irritation.
-
Troubleshooting Steps:
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Review Vehicle Composition: Ensure the concentrations of all vehicle components are within the generally accepted tolerable limits for your animal model and route of administration.
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Conduct a Vehicle-Only Pilot Study: Before your main experiment, administer the vehicle to a small group of animals and observe for any adverse effects over the same time course as your planned study.
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Consider Alternative Vehicles: If adverse effects are observed, explore alternative vehicle formulations. For example, if using a high concentration of DMSO, try to reduce it or substitute it with another solvent.
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Refine Administration Technique: Ensure proper injection technique to minimize tissue damage and inflammation.
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Problem 2: The results of my this compound-treated group are highly variable between experiments.
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Possible Cause: Inconsistent preparation of the dosing solution can lead to variability in the administered dose. Precipitation of the compound in the working solution can also be a major factor.
-
Troubleshooting Steps:
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Standardize Solution Preparation: Prepare a detailed, step-by-step protocol for making your this compound solutions and ensure it is followed consistently.
-
Prepare Fresh Solutions: Always prepare the final working solution immediately before use. Do not store complex vehicle mixtures for extended periods.
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Ensure Complete Dissolution: After adding each component of the vehicle, vortex or sonicate the solution to ensure the compound is fully dissolved. Visually inspect for any precipitate before drawing the solution into the syringe.
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Maintain Consistent Dosing Parameters: Use the same route of administration, injection volume, and time of day for dosing across all experimental groups and replicates.
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Problem 3: I am not observing the expected effect of this compound in my experiment.
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Possible Cause: This could be due to a variety of factors, including issues with the drug itself, the experimental model, or the vehicle formulation.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure your this compound is of high purity and has been stored correctly.
-
Check Vehicle Compatibility: Confirm that the chosen vehicle is appropriate for the route of administration and that the compound remains in solution. For oral administration, bioavailability can be a factor.[10]
-
Include a Positive Control: If possible, include a positive control compound with a known effect on the dopamine D3 receptor to validate your experimental system.
-
Review Dosing Regimen: Re-evaluate the dose and timing of administration based on the known pharmacokinetics of SB-277011. The compound is known to be brain-penetrant.[3][11]
-
Experimental Protocols
Protocol: Vehicle Control Study for an In Vivo Behavioral Experiment
This protocol outlines a vehicle control study to be conducted prior to a main experiment investigating the effects of this compound on a specific behavior in rodents.
Objective: To determine if the vehicle used to deliver this compound has any independent effects on the behavioral endpoint of interest.
Materials:
-
This compound
-
Vehicle components (e.g., DMSO, PEG300, Tween-80, sterile saline)
-
Experimental animals (species, strain, sex, and age matched to the main study)
-
Behavioral testing apparatus
-
Standard laboratory equipment for dosing and observation
Methodology:
-
Animal Acclimation: Acclimate animals to the housing and handling conditions for a minimum of 7 days before the start of the experiment.
-
Group Allocation: Randomly assign animals to the following groups (n=8-10 per group is a typical starting point for behavioral studies):
-
Group 1: Naive Control: Animals receive no injection.
-
Group 2: Saline Control: Animals receive an injection of sterile saline.
-
Group 3: Vehicle Control: Animals receive an injection of the vehicle formulation that will be used for this compound.
-
-
Dosing:
-
Prepare the vehicle solution fresh on the day of the experiment. For example, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administer the vehicle or saline to the respective groups using the same route (e.g., intraperitoneal injection), volume, and timing as planned for the this compound administration in the main study.
-
-
Behavioral Testing:
-
At the same time point post-injection that you plan to test the effects of SB-277011, subject all groups to the behavioral test.
-
Record the behavioral parameters of interest.
-
-
Data Analysis:
-
Compare the behavioral data from the Vehicle Control group to both the Naive Control and Saline Control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A non-significant difference between the control groups indicates that the vehicle does not have a measurable effect on the behavior under investigation.
-
If a significant difference is observed, the vehicle is not suitable for the main experiment, and an alternative formulation should be explored.
-
Mandatory Visualizations
Caption: Dopamine D3 Receptor Signaling Pathway and the antagonistic action of SB-277011.
Caption: Experimental workflow including necessary control groups for SB-277011 studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. SB 277011A dihydrochloride | D3 Receptors | Tocris Bioscience [tocris.com]
- 4. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. SB-277011-A Dihydrochloride | 1226917-67-4 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Interpreting dose-response curves for SB-277011 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-277011 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the dopamine D3 receptor.[1][2][3] It exhibits high affinity for the D3 receptor with significantly lower affinity for other dopamine receptor subtypes and a wide range of other receptors, enzymes, and ion channels.[4][5][6] Its primary mechanism of action is the blockade of D3 receptor signaling.
Q2: What are the typical binding affinities (Ki or pKi) for SB-277011 at various receptors?
The binding affinities of SB-277011 have been well-characterized. The following table summarizes key quantitative data for human and rodent receptors.
| Receptor Target | Species | pKi | Ki (nM) | Selectivity vs. D3 |
| Dopamine D3 | Human | 7.95 - 8.40 | 11.2 | - |
| Dopamine D3 | Rat | 7.97 - 8.0 | 10.7 | - |
| Dopamine D2 | Human | ~6.0 | - | ~80-120 fold |
| Dopamine D2 | Rat | 6.0 | - | ~80 fold |
| 5-HT1B | Human/Rat | <5.2 | - | >100 fold |
| 5-HT1D | Human/Rat | 5.0 - 5.9 | - | >100 fold |
Data compiled from multiple sources.[1][2][3][4][6]
Q3: I am not observing the expected antagonist effect in my in vivo experiment. What are some potential reasons?
Several factors could contribute to a lack of efficacy in an in vivo experiment. Consider the following troubleshooting steps:
-
Vehicle Selection: SB-277011A has been successfully dissolved in 2% methylcellulose or ß-cyclodextrin for intraperitoneal (i.p.) injections.[5] Ensure your vehicle is appropriate and that the compound is fully dissolved.
-
Dosing and Administration Route: Effective doses in rats have been reported in the range of 3-25 mg/kg for i.p. and p.o. administration.[1][2] The optimal dose will depend on the specific experimental model.
-
Pharmacokinetics: SB-277011 has good oral bioavailability (43% in rats) and is highly brain-penetrant.[1] However, its half-life is relatively short (2.0 h in rats).[1] Consider the timing of your administration relative to the behavioral or physiological measurements.
-
Experimental Model: The effect of SB-277011 can be model-dependent. For example, it has been shown to reverse the effects of a D3 agonist in the nucleus accumbens but not the striatum at certain doses.[1][2]
Experimental Protocols
Conditioned Place Preference (CPP) Assay
This protocol is a general guideline for assessing the effect of SB-277011 on the rewarding properties of a substance.
Methodology:
-
Acclimation and Handling (Days 1-6): Animals are acclimated to the housing facility for 3 days, followed by 3 days of handling to reduce stress.[5]
-
Conditioning (Days 7-14):
-
Animals receive an injection of either vehicle or SB-277011.[5]
-
30 minutes later, they receive an injection of the substance being tested for reward (e.g., cocaine) or vehicle.[5]
-
Immediately following the second injection, they are confined to a specific chamber with distinct cues for 30 minutes.[5] This is repeated daily, pairing the drug with one chamber and the vehicle with another.
-
-
Testing (Day 15):
Signaling Pathway
SB-277011 acts as a competitive antagonist at the Dopamine D3 receptor, thereby blocking the downstream signaling typically initiated by dopamine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB-277011 | Dopamine Receptor | TargetMol [targetmol.com]
- 4. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SB-277011 Dihydrochloride and Other Dopamine D3 Receptor Antagonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is a significant target for therapeutic intervention in a range of neuropsychiatric and substance use disorders. Its preferential expression in limbic brain regions associated with reward, motivation, and emotion makes it an attractive alternative to broader-spectrum dopamine antagonists, offering the potential for targeted efficacy with a reduced side-effect profile. This guide provides a detailed comparison of SB-277011 dihydrochloride with other prominent D3 receptor antagonists, supported by experimental data to aid researchers in selecting the appropriate tool for their preclinical studies.
Overview of D3 Receptor Antagonism
Dopamine D3 receptor antagonists are compounds that selectively bind to and block the activation of D3 receptors. This mechanism is of therapeutic interest for conditions thought to involve dysregulated dopamine signaling, including schizophrenia, and substance use disorders. By blocking D3 receptors, these antagonists can modulate dopamine-dependent behaviors without the widespread effects associated with D2 receptor blockade, such as motor side effects.
Comparative Analysis of D3 Receptor Antagonists
This section details the binding affinity, selectivity, and functional potency of SB-277011 in comparison to other well-characterized D3 receptor antagonists. The data presented is compiled from various in vitro and in vivo studies.
In Vitro Binding Affinity and Selectivity
The affinity (Ki) of a compound for its target receptor and its selectivity over other receptors are critical parameters in drug development. High affinity indicates potent binding, while high selectivity minimizes off-target effects. The following table summarizes the binding affinities of several D3 receptor antagonists at human and rat dopamine D3 and D2 receptors.
| Compound | Receptor | Species | Ki (nM) | pKi | D2/D3 Selectivity Ratio | Reference |
| SB-277011 | D3 | Human | 1.12 | 7.95 | ~120 | [1] |
| D3 | Rat | 1.07 | 7.97 | ~80 | [1] | |
| D2 | Human | ~134 | - | [1] | ||
| D2 | Rat | ~85 | - | [1] | ||
| NGB 2904 | D3 | Primate | 1.4 | - | ~155 | |
| D3 | Rat | - | - | >800 | ||
| BP 897 (Partial Agonist) | D3 | Human | - | - | ~60-70 | |
| Cariprazine (Partial Agonist) | D3 | - | 0.085 | - | ~8.5 | [2] |
| D2 | - | 0.49 | - | [2] | ||
| PF-4363467 | D3 | - | 3.1 | - | ~223 | |
| D2 | - | 692 | - |
Key Observations:
-
SB-277011 demonstrates high nanomolar affinity for both human and rat D3 receptors, with a significant selectivity of approximately 80- to 120-fold over D2 receptors.[1] It also shows high selectivity over a wide range of other receptors, enzymes, and ion channels.[1]
-
NGB 2904 also exhibits high potency and selectivity for the D3 receptor, with a particularly high selectivity ratio in rats.
-
BP 897 is a partial agonist at the D3 receptor and displays lower selectivity for D3 over D2 receptors compared to SB-277011 and NGB 2904.
-
Cariprazine , another partial agonist, has a high affinity for D3 receptors but with lower selectivity over D2 receptors compared to the selective antagonists.[2]
-
PF-4363467 is a potent D3 receptor antagonist with good selectivity over the D2 receptor.
In Vitro Functional Activity
Functional assays measure the ability of a compound to either stimulate (agonist) or block (antagonist) a cellular response following receptor binding. For Gi/o-coupled receptors like the D3 receptor, a common readout is the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels.
| Compound | Assay Type | Effect | Potency (pKb/pA2) | Reference |
| SB-277011 | Microphysiometer (hD3) | Antagonist | 8.3 | |
| [35S]GTPγS | Full Antagonist | - | [3] | |
| BP 897 | [35S]GTPγS | Partial Agonist | - | |
| RGH-237 | [35S]GTPγS | Partial Agonist | - | [3] |
Key Observations:
-
SB-277011 acts as a potent antagonist in functional assays, effectively blocking agonist-induced responses.
-
In contrast, compounds like BP 897 and RGH-237 exhibit partial agonism, meaning they can weakly activate the receptor in the absence of a full agonist.[3]
In Vivo Pharmacological Profile
The ultimate utility of a D3 receptor antagonist is determined by its effects in vivo. This section compares the reported in vivo effects of SB-277011 and other antagonists in animal models relevant to neuropsychiatric and substance use disorders.
Effects on Substance Use-Related Behaviors
D3 receptor antagonists have been extensively studied for their potential to reduce the rewarding and reinforcing effects of drugs of abuse.
| Compound | Animal Model | Effect | Reference |
| SB-277011 | Methamphetamine-enhanced brain stimulation reward | Attenuation | [4][5] |
| Cocaine cue-induced reinstatement | Inhibition | [3] | |
| Nicotine self-administration | Decrease | [3] | |
| Cocaine-induced conditioned place preference | Blockade | [3] | |
| NGB 2904 | Methamphetamine-enhanced brain stimulation reward | Attenuation | [4][5] |
| Cocaine cue-induced reinstatement | Inhibition | [3] | |
| BP 897 | Methamphetamine-enhanced brain stimulation reward | Attenuation (may involve non-D3 mechanisms) | [4][5] |
| Cocaine cue-induced reinstatement | Inhibition | [3] |
Key Observations:
-
Both SB-277011 and NGB 2904 consistently demonstrate efficacy in reducing drug-seeking and drug-taking behaviors across various animal models and for different classes of abused substances.[3][4][5]
-
While BP 897 also shows effects in these models, its partial agonism and lower selectivity suggest that its mechanism of action may be more complex and potentially involve non-D3 receptor targets.[4][5]
Effects on Cognition and Motor Function
A key advantage of selective D3 receptor antagonists is their potential to improve cognitive function without inducing the motor side effects associated with D2 receptor blockade.
-
Cognitive Enhancement: Several studies have shown that D3 receptor antagonists, including SB-277011 and U99194A, can enhance cognitive performance in animal models.[6] They have been shown to improve performance in tasks of learning and memory, such as the novel object recognition test.[6][7] This pro-cognitive effect may be mediated by an increase in acetylcholine release in the prefrontal cortex.[8]
-
Motor Effects: Unlike typical antipsychotics that block D2 receptors and can cause extrapyramidal symptoms, selective D3 receptor antagonists like SB-277011 are generally devoid of these motor side effects. They do not typically induce catalepsy or affect spontaneous locomotion at effective doses.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of D3 receptor antagonists, it is essential to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.
Dopamine D3 Receptor Signaling Pathways
The D3 receptor is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Furthermore, D3 receptor signaling can modulate other important intracellular cascades, including the MAPK/ERK and Akt/mTOR pathways.
Caption: Canonical Gi/o-coupled signaling pathway of the D3 receptor.
Caption: D3 receptor modulation of MAPK/ERK and Akt/mTOR pathways.
Experimental Workflows
The characterization of D3 receptor antagonists involves a series of standard in vitro and in vivo assays.
Caption: General experimental workflow for D3 receptor antagonist characterization.
Detailed Experimental Protocols
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of a test compound for the D3 receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human or rat D3 receptor (e.g., CHO or HEK293 cells).[9] Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[9]
-
Assay Setup: The assay is typically performed in a 96-well plate.[9] Each well contains the cell membranes, a fixed concentration of a radioligand with known high affinity for the D3 receptor (e.g., [3H]-spiperone, [125I]-iodosulpride), and varying concentrations of the unlabeled test compound.[2][9]
-
Incubation: The plate is incubated at a specific temperature (e.g., 25-30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[9] The filters are then washed with ice-cold buffer to remove any unbound radioligand.[9]
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.[9]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[2]
cAMP Functional Assay
Objective: To determine the functional potency (pKb or pA2) of a D3 receptor antagonist.
-
Cell Culture: Cells expressing the D3 receptor are seeded in a multi-well plate.[10]
-
Assay Setup: The cells are pre-incubated with varying concentrations of the antagonist compound.
-
Stimulation: The cells are then stimulated with a fixed concentration of a D3 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and amplify the inhibitory signal).[10]
-
Lysis and Detection: After a set incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a detection kit, often based on competitive immunoassays with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).[10][11]
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified, and the pKb or pA2 value is calculated.
Conclusion
This compound stands out as a highly potent and selective D3 receptor antagonist with a robust profile in preclinical models of substance use disorders and a favorable side-effect profile concerning motor function. Its high selectivity for the D3 over the D2 receptor makes it a valuable tool for elucidating the specific roles of the D3 receptor in various physiological and pathological processes. When compared to other antagonists like NGB 2904, it exhibits a similar profile of high selectivity and in vivo efficacy. In contrast to partial agonists such as BP 897 and cariprazine, SB-277011 offers a clearer pharmacological profile as a full antagonist, which can be advantageous for studies aiming to investigate the effects of complete D3 receptor blockade. The choice of a D3 receptor antagonist for a particular study will depend on the specific research question, but the comprehensive data presented here supports the use of SB-277011 as a benchmark compound for investigating D3 receptor function.
References
- 1. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonist BP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo occupancy of dopamine D3 receptors by antagonists produces neurochemical and behavioral effects of potential relevance to attention-deficit-hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The potential role of dopamine D3 receptor neurotransmission in cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
Validating the Selectivity of SB-277011 Dihydrochloride: A Comparative Guide
For researchers and drug development professionals, establishing the selectivity of a pharmacological tool is paramount for valid and reproducible experimental outcomes. This guide provides a comparative analysis of SB-277011 dihydrochloride, a potent and selective dopamine D3 receptor antagonist, against other alternatives, supported by experimental data.
This compound is a brain-penetrant, high-affinity, and selective dopamine D3 receptor antagonist.[1] It has been extensively characterized for its high selectivity for the human and rat D3 receptor.[2][3]
Comparative Selectivity Profile
The following table summarizes the binding affinity of this compound for its primary target, the dopamine D3 receptor, and key off-targets. This data highlights its selectivity compared to other dopamine receptors and serotonin receptors.
| Compound | Target | pKi | Ki (nM) | Selectivity (D3 vs. D2) | Reference |
| SB-277011 | Human D3 Receptor | 8.0 | 11.2 | ~80-120 fold | [2][3][4] |
| Human D2 Receptor | 6.0 | - | [5][6] | ||
| Rat D3 Receptor | 7.97 | 10.7 | ~80 fold | [2][3][4] | |
| Rat D2 Receptor | - | - | [1] | ||
| 5-HT1B Receptor | <5.2 | - | [4][5][6] | ||
| 5-HT1D Receptor | 5.9 | - | [4][5] | ||
| NGB 2904 | Primate D3 Receptor | - | - | >150 fold | [7] |
| Primate D2 Receptor | - | - | [7] | ||
| Rat D3 Receptor | - | - | >800 fold | [7] | |
| Rat D2 Receptor | - | - | [7] |
Experimental Validation of Selectivity
The selectivity of SB-277011 has been validated in numerous preclinical models. These studies demonstrate its specific effects on D3 receptor-mediated pathways without the confounding off-target effects often seen with less selective compounds.
Experimental Protocols
1. In Vivo Microdialysis:
-
Objective: To assess the effect of SB-277011 on dopamine efflux in D3 receptor-rich (nucleus accumbens) versus D2 receptor-rich (striatum) brain regions.
-
Methodology:
-
Male rats are anesthetized and a microdialysis probe is stereotaxically implanted into the nucleus accumbens or striatum.
-
Artificial cerebrospinal fluid is perfused through the probe at a constant flow rate.
-
After a baseline collection period, animals are administered the D3 receptor agonist quinelorane to reduce dopamine efflux.
-
SB-277011 (e.g., 2.8 mg/kg, p.o.) is then administered.[1]
-
Dialysate samples are collected at regular intervals and analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
-
Results: SB-277011 reverses the quinelorane-induced reduction of dopamine efflux in the nucleus accumbens but not in the striatum, consistent with the distribution of the D3 receptor.[1]
2. Conditioned Place Preference (CPP):
-
Objective: To determine if SB-277011 can block the rewarding effects of drugs of abuse, a D3 receptor-mediated behavior.
-
Methodology:
-
A three-chamber apparatus is used, with distinct visual and tactile cues in the two outer chambers.
-
Pre-conditioning phase: Rats are allowed to freely explore the apparatus to determine any initial chamber preference.
-
Conditioning phase: Over several days, rats receive injections of a drug of abuse (e.g., cocaine) and are confined to one of the outer chambers. On alternate days, they receive a vehicle injection and are confined to the opposite chamber.
-
Test phase: Rats are pre-treated with SB-277011 or vehicle and then allowed to freely explore the entire apparatus. The time spent in each chamber is recorded.
-
-
Results: SB-277011 has been shown to significantly reduce the expression of cocaine-, nicotine-, and heroin-induced CPP, without producing a preference or aversion on its own.[8]
3. Intravenous Self-Administration:
-
Objective: To evaluate the effect of SB-277011 on the motivation to self-administer a drug of abuse.
-
Methodology:
-
Rats are surgically implanted with an intravenous catheter.
-
Animals are trained to press a lever to receive an infusion of a drug (e.g., methamphetamine) under a specific reinforcement schedule (e.g., fixed-ratio or progressive-ratio).
-
Once stable responding is achieved, animals are pre-treated with various doses of SB-277011 (e.g., 12.5-25 mg/kg, i.p.) before the self-administration session.[4]
-
The number of lever presses and drug infusions are recorded.
-
-
Results: SB-277011 significantly and dose-dependently reduces intravenous cocaine and methamphetamine self-administration, particularly under a progressive-ratio schedule, indicating a reduction in the reinforcing efficacy of the drug.[3][4]
Signaling Pathway and Experimental Workflow
The dopamine D3 receptor is primarily located in the mesolimbic dopamine system, a key circuit in reward and motivation.[3] The diagram below illustrates the simplified signaling pathway and the points of intervention for experimental validation.
Caption: Dopamine D3 receptor signaling in the mesolimbic pathway and its modulation by SB-277011.
The following diagram illustrates a typical experimental workflow for validating the in vivo efficacy of SB-277011.
References
- 1. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. SB-277011 | Dopamine Receptor | TargetMol [targetmol.com]
- 7. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Specificity of SB-277011 for Dopamine D3 Receptors: A Comparative Guide
For researchers in neuropharmacology and drug development, the selective antagonism of dopamine receptor subtypes is a critical area of investigation. Among these, the dopamine D3 receptor has emerged as a key target for therapeutic intervention in conditions such as substance abuse and psychiatric disorders. SB-277011 dihydrochloride is a notable compound in this field, recognized for its high affinity and selectivity for the D3 receptor over the closely related D2 subtype. This guide provides a detailed comparison of SB-277011 with other dopamine D2/D3 receptor antagonists, supported by experimental data and methodologies to aid in the selection of appropriate research tools.
Binding Affinity Profile: A Quantitative Comparison
The cornerstone of SB-277011's utility lies in its impressive selectivity for the dopamine D3 receptor. This selectivity is quantified through binding affinity studies, typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi). A higher pKi value indicates a stronger binding affinity.
SB-277011 exhibits a pKi for the human D3 receptor of approximately 8.0, while its affinity for the D2 receptor is significantly lower, with a pKi of around 6.0.[1][2][3] This translates to a selectivity ratio of approximately 80- to 120-fold for the D3 receptor over the D2 receptor in both human and rat recombinant cell lines.[4]
To provide a broader context, the following table compares the binding affinities of SB-277011 with other commonly used dopamine receptor antagonists.
| Compound | Dopamine D3 Receptor Affinity (Ki, nM) | Dopamine D2 Receptor Affinity (Ki, nM) | Selectivity (D2/D3) |
| SB-277011 | ~10 | ~1000 | ~100-fold for D3 |
| NGB 2904 | 1.4 | 217 | ~155-fold for D3 |
| Eticlopride | ~0.11 | ~0.09 | ~1.2-fold for D3 |
| Raclopride | ~1.8 | ~3.5 | ~2-fold for D2 |
| Amisulpride | 3.2 | 2.8 | ~1.1-fold for D2 |
Note: Ki values are approximate and can vary based on experimental conditions. The selectivity is calculated as the ratio of Ki values (Ki(D2)/Ki(D3) for D3 selectivity and Ki(D3)/Ki(D2) for D2 selectivity).
As the data indicates, while compounds like eticlopride and raclopride show high affinity for both receptors with minimal selectivity, and amisulpride displays a slight preference for the D2 receptor, SB-277011 and NGB 2904 stand out for their marked preference for the D3 receptor.
Experimental Protocols: Methodologies for Determining Receptor Specificity
The binding affinity and functional activity of compounds like SB-277011 are determined through a variety of in vitro assays. Understanding these methodologies is crucial for interpreting the data and designing further experiments.
Radioligand Binding Assays
This is the most common method to determine the binding affinity of a compound for a specific receptor.
Objective: To measure the ability of a test compound (e.g., SB-277011) to displace a radiolabeled ligand that is known to bind to the target receptor (D2 or D3).
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells) that have been genetically engineered to express a high density of the target dopamine receptor (D2 or D3).
-
Incubation: The cell membranes are incubated in a buffer solution containing a fixed concentration of a radioligand (e.g., [³H]spiperone or [³H]raclopride for D2/D3 receptors) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
References
- 1. innoprot.com [innoprot.com]
- 2. SB-277011 | Dopamine Receptor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats [mdpi.com]
SB-277011 Dihydrochloride: A Potent and Selective Positive Control for Dopamine D3 Receptor Antagonism
For researchers in neuropharmacology and drug development, the selective antagonism of the dopamine D3 receptor (D3R) is a critical area of investigation for potential therapeutic interventions in conditions such as substance use disorders, schizophrenia, and Parkinson's disease. SB-277011 dihydrochloride has emerged as a widely utilized positive control due to its high potency and selectivity for the D3R over the closely related D2 receptor (D2R) and other neurotransmitter receptors. This guide provides a comparative analysis of SB-277011 with other common D3R antagonists, supported by experimental data and detailed protocols.
Comparison of D3 Receptor Antagonists
The selection of an appropriate antagonist is crucial for delineating the specific roles of the D3 receptor in physiological and pathological processes. Below is a comparison of SB-277011 with other frequently used antagonists, highlighting their binding affinities (Ki) at dopamine D2 and D3 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2 Ki / D3 Ki) | Receptor Activity |
| SB-277011 | 10.7 - 11.2 | >1000 | ~80-100 fold | Antagonist |
| NGB 2904 | 1.4 | 217 | ~155 fold | Antagonist |
| BP-897 | 0.92 | 61 | ~70 fold | Partial Agonist/Antagonist |
| L-741,626 | 100 | 2.4 | 0.024 (D2 selective) | Antagonist |
Data compiled from multiple sources.[1][2][3][4][5][6][7][8]
As the table illustrates, SB-277011 demonstrates high affinity for the D3 receptor with excellent selectivity over the D2 receptor.[6][9][10] NGB 2904 shows even higher D3 affinity and selectivity.[2][4][7] BP-897, while potent at the D3 receptor, exhibits a more complex pharmacological profile as a partial agonist and has lower selectivity.[1][3][11] In contrast, L-741,626 serves as a valuable tool for studying D2 receptor-mediated effects due to its preference for D2 over D3 receptors.[5][8][12]
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Upon activation by dopamine, the D3 receptor couples to inhibitory G proteins (Gi/o), which in turn inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki of SB-277011 and other antagonists for the D3 and D2 receptors.
Materials:
-
Cell membranes prepared from cells expressing human D3 or D2 receptors.
-
Radioligand (e.g., [³H]spiperone).
-
This compound and other test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound or vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13][14]
Functional Assay: cAMP Accumulation Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Objective: To determine the functional potency of SB-277011 in blocking D3 receptor-mediated inhibition of adenylyl cyclase.
Materials:
-
A cell line stably expressing the human D3 receptor (e.g., CHO or HEK293 cells).
-
Dopamine or a D3 agonist (e.g., quinpirole).
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the D3 receptor-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of SB-277011 or vehicle for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of a D3 agonist (e.g., dopamine at its EC80) in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the D3 agonist more readily measurable.
-
Incubate for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The ability of SB-277011 to reverse the agonist-induced decrease in cAMP levels is measured.
-
The IC50 value, representing the concentration of SB-277011 that causes a 50% reversal of the agonist effect, is determined by non-linear regression analysis.[15][16][17][18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NGB 2904 | D3 Receptors | Tocris Bioscience [tocris.com]
- 3. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BP-897 - Wikipedia [en.wikipedia.org]
- 12. L-741,626 - Wikipedia [en.wikipedia.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. innoprot.com [innoprot.com]
- 17. innoprot.com [innoprot.com]
- 18. resources.revvity.com [resources.revvity.com]
Reproducibility of Published Findings with SB-277011 Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of published findings for SB-277011 dihydrochloride, a selective dopamine D3 receptor antagonist. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document serves as a valuable resource for researchers in neuroscience and drug development.
Introduction to this compound
This compound (also referred to as SB-277011-A) is a potent and selective antagonist of the dopamine D3 receptor.[1][2][3] It exhibits high affinity for human and rat D3 receptors with a significant selectivity margin over D2 receptors and a wide range of other receptors and enzymes.[3][4][5] Its ability to penetrate the blood-brain barrier and its oral bioavailability have made it a valuable tool in preclinical research, particularly in studies related to substance use disorders and neuropsychiatric conditions.[1][3][5]
Comparative Analysis of Binding Affinity and Selectivity
The selectivity of SB-277011 for the D3 receptor over the D2 receptor is a key feature that has been consistently reported across multiple studies. This selectivity is crucial as D2 receptor antagonism is often associated with undesirable side effects.
| Compound | Receptor | Species | Ki (nM) | pKi | Selectivity (D3 vs. D2) | Reference |
| SB-277011 | D3 | Human | - | 7.95 - 8.40 | ~80-120 fold | [3][4][6][5][7] |
| D3 | Rat | 10.7 | 7.97 | ~80 fold | [1][6][7] | |
| D2 | Human | - | ~6.0 | - | [2][3] | |
| D2 | Rat | - | ~6.0 | - | [2][3] | |
| NGB 2904 | D3 | Primate | - | - | >150 fold | [8] |
| D3 | Rat | - | - | >800 fold | [8] | |
| BP-897 | D3 | - | - | - | Partial Agonist | [8] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Reproducibility of In Vivo Efficacy
The effects of SB-277011 on attenuating drug-seeking and drug-taking behaviors have been demonstrated across numerous studies, highlighting a high degree of reproducibility in its pharmacological actions.
| Animal Model | Drug of Abuse | Effective Dose Range (mg/kg) | Key Findings | References |
| Cocaine Self-Administration (Progressive-Ratio) | Cocaine | 12.5 - 25 (i.p.) | Significantly reduces cocaine self-administration. | [1][6] |
| Methamphetamine Self-Administration (Progressive-Ratio) | Methamphetamine | 12 - 24 (i.p.) | Significantly lowered the break-point for methamphetamine self-administration. | [7] |
| Cocaine-Induced Reinstatement | Cocaine | 3 - 24 (i.p.) | Dose-dependently attenuates cocaine-triggered reinstatement of cocaine-seeking behavior. | [5][9] |
| Methamphetamine-Induced Reinstatement | Methamphetamine | 12 - 24 (i.p.) | Significantly inhibited methamphetamine-triggered reinstatement. | [7] |
| Nicotine-Induced Reinstatement | Nicotine | - | Significantly attenuated nicotine-triggered reinstatement. | [9] |
| Stress-Induced Reinstatement (Cocaine) | Cocaine | - | Dose-dependently decreased reinstatement induced by foot-shock stress. | [9] |
| Cocaine-Enhanced Brain Stimulation Reward | Cocaine | 3 (i.p.) | Blocks the enhancement of brain stimulation reward by cocaine. | [5] |
| Methamphetamine-Enhanced Brain Stimulation Reward | Methamphetamine | 12 (i.p.) | Attenuated methamphetamine-enhanced brain stimulation reward. | [8] |
| Cocaine Conditioned Place Preference | Cocaine | - | Blocks the expression of cocaine-induced conditioned place preference. | [9] |
Note: i.p. refers to intraperitoneal administration.
Pharmacokinetic Profile
The pharmacokinetic properties of SB-277011 have been characterized in several species, providing essential data for designing in vivo experiments.
| Species | Oral Bioavailability (%) | Half-life (h) | Plasma Clearance (mL/min/kg) | Brain:Blood Ratio | Reference |
| Rat | 35 - 43 | 2.0 | 19 - 20 | 3.6:1 | [1][10] |
| Dog | 43 | - | 14 | - | [10] |
| Cynomolgus Monkey | 2 | - | 58 | - | [10] |
Experimental Protocols and Methodologies
To facilitate the replication of key findings, this section outlines a generalized experimental protocol for assessing the effect of SB-277011 on cocaine self-administration and reinstatement in rats, based on methodologies frequently cited in the literature.
Animals
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 250-350 g at the start of the experiment.
-
Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified.
Surgical Procedure
-
Rats are anesthetized with a suitable anesthetic (e.g., ketamine/xylazine mixture).
-
A chronic indwelling catheter is implanted into the right jugular vein. The catheter tubing is passed subcutaneously to the mid-scapular region and externalized.
-
Animals are allowed a recovery period of at least one week post-surgery. Catheters are flushed daily with a heparinized saline solution to maintain patency.
Apparatus
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and a syringe pump for intravenous drug delivery.
Experimental Phases
-
Cocaine Self-Administration Training:
-
Rats are placed in the operant chambers for daily 2-hour sessions.
-
Presses on the active lever result in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., light).
-
Presses on the inactive lever have no programmed consequences.
-
Training continues until stable responding is achieved (e.g., less than 15% variation in the number of infusions over three consecutive days).
-
-
Extinction:
-
Following stable self-administration, the cocaine and the conditioned stimulus are withheld.
-
Active lever presses no longer result in infusions or stimulus presentation.
-
Extinction sessions continue until responding on the active lever is significantly reduced (e.g., to less than 20% of the average of the last three self-administration days).
-
-
Reinstatement Testing:
-
Once extinction criteria are met, the effect of SB-277011 on cocaine-induced reinstatement is assessed.
-
Animals are pretreated with this compound (e.g., 0, 3, 10, 20 mg/kg, i.p.) at a specified time before the session (e.g., 30 minutes).
-
Reinstatement of drug-seeking is triggered by a non-contingent "priming" injection of cocaine (e.g., 10 mg/kg, i.p.).
-
The number of presses on the active and inactive levers is recorded.
-
Visualizations
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[11][12] Activation of the D3 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[11][12][13] This signaling cascade can modulate the activity of various downstream effectors, including ion channels and protein kinases, ultimately influencing neuronal excitability and gene expression.[11][14]
Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of SB-277011.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of SB-277011 in a preclinical model of drug relapse.
Caption: A standard experimental workflow for testing SB-277011's effect on drug relapse.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SB 277011A dihydrochloride | D3 Receptors | Tocris Bioscience [tocris.com]
- 3. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D3 Receptor Antagonism Inhibits Cocaine-Seeking and Cocaine-Enhanced Brain Reward in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of the novel, high-affinity and selective dopamine D3 receptor antagonist SB-277011 in rat, dog and monkey: in vitro/in vivo correlation and the role of aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 13. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective D3 Receptor Antagonests: Alternatives to SB-277011
For researchers and drug development professionals investigating the therapeutic potential of dopamine D3 receptor modulation, identifying the optimal antagonist is a critical step. SB-277011 has historically been a benchmark selective D3 antagonist; however, a range of alternative compounds have since been developed, each with unique pharmacological profiles. This guide provides an objective comparison of prominent selective D3 antagonists, supported by experimental data, to aid in the selection of the most suitable tool for specific research applications.
Performance Comparison of Selective D3 Antagonists
The following tables summarize the quantitative data for SB-277011 and its alternatives, focusing on binding affinity (Ki) and selectivity for the D3 receptor over the D2 receptor. Higher selectivity ratios indicate a more specific interaction with the D3 receptor, which is often desirable to minimize off-target effects associated with D2 receptor blockade.
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3/D2 Selectivity Ratio | Functional Activity at D3R | Key References |
| SB-277011 | ~1.12 | ~112 | ~100 | Antagonist | [1][2][3][4] |
| NGB 2904 | 1.4 | 217 | ~155 | Antagonist | [5][6][7][8] |
| PG01037 | 0.7 | 93.3 | ~133 | Antagonist | [9][10] |
| R-VK4-40 | 0.29 | 75.8 | ~261 | Antagonist | [11][12][13] |
| R-VK4-116 | 6.8 | 11,400 | ~1700 | Antagonist | [14][15] |
| F17464 | 0.17 | 12.1 | ~71 | Antagonist | [16][17][18][19][20] |
| KKHA-761 | 3.85 | 270 | ~70 | Antagonist | [21] |
| PF-4363467 | 3.1 | 692 | ~223 | Antagonist | [22][23] |
In Vivo Efficacy in Preclinical Models
The therapeutic potential of these D3 antagonists is often evaluated in animal models of neuropsychiatric and substance use disorders. The table below highlights their effects in key behavioral paradigms.
| Compound | Animal Model | Effect | Key References |
| SB-277011 | Methamphetamine Self-Administration | Decreased break-point under progressive ratio schedule | [1] |
| Cue-Induced Nicotine Seeking | Blocked reinstatement | [11] | |
| Binge-like Ethanol Consumption | Decreased consumption | [24] | |
| NGB 2904 | Cocaine Self-Administration | Inhibited under progressive ratio schedule | [6][7] |
| Methamphetamine-Enhanced Brain Stimulation Reward | Attenuated | [4] | |
| PG01037 | Methamphetamine Self-Administration | Attenuated rewarding effects | [10] |
| L-Dopa Induced Dyskinesia | Did not alter D1R agonist-induced behaviors | [25][26] | |
| R-VK4-40 | Oxycodone Self-Administration | Inhibited | [11] |
| Oxycodone-Enhanced Brain Stimulation Reward | Attenuated | [15] | |
| F17464 | Schizophrenia (Clinical Trial) | Improved symptoms of acute exacerbation | [16] |
| PF-4363467 | Opioid Self-Administration | Attenuated | [22][23] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in characterizing these compounds, the following diagrams are provided in DOT language.
Caption: Dopamine D3 receptor signaling cascade.
Caption: Workflow for D3 antagonist evaluation.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes expressing human dopamine D2 or D3 receptors.
-
Radioligand (e.g., [³H]-Spiperone).
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding determinator (e.g., 10 µM haloperidol).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
In a 96-well plate, combine cell membranes, radioligand, and either buffer, non-specific binding determinator, or the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[27][28][29][30][31]
Drug Self-Administration in Rats
Objective: To assess the reinforcing properties of a drug and the effect of a D3 antagonist on drug-taking behavior.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, a drug infusion pump, and a catheter system.
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the rat.
-
Acquisition: Train rats to press a designated "active" lever to receive an intravenous infusion of a drug (e.g., cocaine) paired with a cue (e.g., light and/or tone). The other lever is "inactive" and has no programmed consequences. This is typically done on a fixed-ratio (FR) schedule of reinforcement.
-
Maintenance: Once a stable pattern of self-administration is established, the effect of the D3 antagonist can be tested.
-
Testing: Pre-treat the rats with the D3 antagonist or vehicle at various doses before the self-administration session.
-
Data Analysis: Measure the number of infusions earned and lever presses. A decrease in the number of infusions earned following antagonist treatment suggests a reduction in the reinforcing effects of the drug.[32][33][34][35][36]
Reinstatement of Drug Seeking
Objective: To model relapse to drug-seeking behavior and evaluate the efficacy of a D3 antagonist in preventing it.
Procedure:
-
Self-Administration and Extinction: Following the self-administration phase, the drug is withheld, and lever presses no longer result in drug infusions. This extinction phase continues until responding on the active lever decreases to a predetermined low level.
-
Reinstatement: After extinction, relapse to drug-seeking is triggered by one of the following:
-
Drug-primed reinstatement: A non-contingent injection of the drug that was previously self-administered.
-
Cue-induced reinstatement: Presentation of the drug-associated cues (light/tone) alone.
-
Stress-induced reinstatement: Exposure to a stressor (e.g., mild footshock).
-
-
Testing: Administer the D3 antagonist or vehicle before the reinstatement session.
-
Data Analysis: A significant increase in responding on the previously active lever during the reinstatement session is indicative of relapse. The ability of the antagonist to attenuate this increase in responding is a measure of its potential to prevent relapse.[37][38][39][40][41]
References
- 1. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological Actions of NGB 2904, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological actions of NGB 2904, a selective dopamine D3 receptor antagonist, in animal models of drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NGB 2904 and NGB 2849: two highly selective dopamine D3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the D3 Dopamine Receptor Selective Antagonist PG01037 on L-Dopa Dependent Abnormal Involuntary Movements in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PG01037, a novel dopamine D3 receptor antagonist, inhibits the effects of methamphetamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Highly Selective Dopamine D3R Antagonist, R-VK4-40, Attenuates Oxycodone Reward and Augments Analgesia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the structural basis and atomistic binding mechanistic of the selective antagonist blockade at D3 dopamine receptor over D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of the selective dopamine D3 receptor antagonist PG01037 on morphine-induced hyperactivity and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Randomized, double-blind, placebo-controlled study of F17464, a preferential D3 antagonist, in the treatment of acute exacerbation of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacology profile of F17464, a dopamine D3 receptor preferential antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Binding of the D3-preferring antipsychotic candidate F17464 to dopamine D3 and D2 receptors: a PET study in healthy subjects with [11C]-(+)-PHNO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. KKHA-761, a potent D3 receptor antagonist with high 5-HT1A receptor affinity, exhibits antipsychotic properties in animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. osti.gov [osti.gov]
- 24. The selective dopamine D₃ receptor antagonist SB-277011-A significantly decreases binge-like consumption of ethanol in C57BL/J6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. orb.binghamton.edu [orb.binghamton.edu]
- 26. "Evaluation of Dopamine D3 Receptor Antagonists PG01037, PG01042, and V" by Evan D’Almeida, Ashley Center et al. [orb.binghamton.edu]
- 27. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Radioligand binding assays [bio-protocol.org]
- 29. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 30. giffordbioscience.com [giffordbioscience.com]
- 31. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Cocaine self-administration in rats: threshold procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 34. How to make a rat addicted to cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Video: A Procedure for Studying the Footshock-Induced Reinstatement of Cocaine Seeking in Laboratory Rats [jove.com]
- 36. Evidence for learned skill during cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. youtube.com [youtube.com]
- 40. The reinstatement model of drug relapse: recent neurobiological findings, emerging research topics, and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 41. sygnaturediscovery.com [sygnaturediscovery.com]
Unraveling the Impact of SB-277011 Dihydrochloride on Neurotransmission: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the selective dopamine D3 receptor antagonist, SB-277011 dihydrochloride. This report details its effects on neurotransmission, compares its performance with alternative compounds, and provides supporting experimental data and protocols.
This compound, a potent and selective antagonist of the dopamine D3 receptor, has emerged as a significant pharmacological tool in neuroscience research, particularly in the investigation of substance use disorders and other neuropsychiatric conditions. Its high affinity and selectivity for the D3 receptor over the closely related D2 receptor subtype allow for a more targeted modulation of the mesolimbic dopamine system, which is critically involved in reward, motivation, and reinforcement.[1][2][3] This guide provides a detailed cross-validation of the effects of SB-277011 on neurotransmission, presenting a comparative analysis with other relevant compounds and outlining the experimental methodologies used to elucidate its pharmacological profile.
Comparative Binding Affinities and Selectivity
The efficacy of a receptor antagonist is fundamentally determined by its binding affinity (Ki) for its target receptor and its selectivity over other receptors. SB-277011 exhibits a high affinity for the human and rat D3 receptor, with a significantly lower affinity for the D2 receptor, demonstrating its high selectivity.[4][5][6] This selectivity is crucial for minimizing off-target effects that are often associated with less selective dopamine receptor ligands, such as extrapyramidal symptoms.[7]
| Compound | D3 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | D3/D2 Selectivity Ratio | Reference |
| SB-277011 | ~1.12 (pKi 7.95) | ~112 (pKi 6.95) | ~100-120 | [4][6] |
| NGB 2904 | ~0.90 | >135 | >150 | [2][8] |
| BP-897 | - | - | - | [2] |
| SB-414796 | - | - | - | [1] |
| S33084 | - | - | - | [1] |
Note: Ki values can vary depending on the specific radioligand and experimental conditions used. The data presented here are representative values from the cited literature. More comprehensive data for all compounds was not consistently available in the initial search results.
Impact on Neurotransmitter Systems: In Vivo Evidence
In vivo microdialysis studies have provided direct evidence of SB-277011's ability to modulate dopamine neurotransmission in specific brain regions. Consistent with the high expression of D3 receptors in the nucleus accumbens, a key area of the brain's reward circuitry, SB-277011 has been shown to reverse the effects of D3 receptor agonists on dopamine efflux in this region, with minimal impact on the dorsal striatum, which is rich in D2 receptors.[4] Furthermore, studies using voltammetry have demonstrated that while SB-277011 alone does not alter dopamine outflow, it can potentiate the increase in extracellular dopamine in the nucleus accumbens induced by cocaine.[6][9][10]
Behavioral Pharmacology: Attenuation of Drug-Seeking Behaviors
The functional consequences of SB-277011's antagonism of D3 receptors are most evident in behavioral pharmacology studies. The compound has been extensively shown to attenuate various behaviors associated with substance abuse across different animal models.
Key Behavioral Effects of SB-277011:
-
Reduces Drug Self-Administration: SB-277011 has been found to decrease the self-administration of cocaine and methamphetamine, particularly under progressive-ratio schedules of reinforcement, suggesting a reduction in the motivational properties of these drugs.[3][11]
-
Blocks Conditioned Place Preference (CPP): The compound effectively blocks the acquisition and expression of CPP induced by cocaine, nicotine, and heroin, indicating an inhibition of the rewarding effects of these substances.[1][5]
-
Attenuates Reinstatement of Drug-Seeking: SB-277011 has been demonstrated to reduce the reinstatement of drug-seeking behavior triggered by drug-associated cues, stress, or a priming dose of the drug itself (cocaine, nicotine).[1][5][11] This suggests a potential therapeutic role in preventing relapse.
-
No Intrinsic Rewarding or Aversive Effects: Importantly, SB-277011 itself does not produce conditioned place preference or aversion, nor does it support self-administration, indicating a low potential for abuse.[1][2][5]
-
Minimal Effects on Natural Rewards: The antagonist generally does not affect responding for natural rewards like food, suggesting a specific action on drug-induced reward pathways.[1]
Comparison with Alternative D3 Receptor Antagonists
Several other compounds have been developed with antagonist or partial agonist activity at the D3 receptor. While sharing the same molecular target, these compounds can exhibit different pharmacological profiles.
-
NGB 2904: Similar to SB-277011, NGB 2904 is a highly selective D3 receptor antagonist that has been shown to attenuate the rewarding effects of methamphetamine and reduce drug-seeking behaviors.[2]
-
BP-897: Often described as a partial agonist at the D3 receptor, BP-897 also shows efficacy in reducing drug-seeking behaviors. However, its partial agonism may lead to a different spectrum of effects compared to a pure antagonist like SB-277011.[2]
-
SB-414796 and Compound 35: These compounds have also been reported to block the expression of cocaine- and nicotine-induced CPP, confirming the role of D3 receptor antagonism in this behavioral paradigm.[1]
-
PG01037, PG01042, and VK4-116: These are newer D3 receptor antagonists being investigated for their potential in treating conditions like L-DOPA-induced dyskinesia in Parkinson's disease, highlighting the expanding therapeutic interest in targeting the D3 receptor.[12]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) and selectivity of a compound for specific receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO cells) transfected with the human or rat dopamine D2 or D3 receptor.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D2, [¹²⁵I]iodosulpride or [³H]-(+)-PHNO for D3) and varying concentrations of the test compound (e.g., SB-277011).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. Selectivity is determined by the ratio of Ki values for different receptors.
In Vivo Microdialysis
Objective: To measure the extracellular concentrations of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF. The resulting dialysate is collected at regular intervals.
-
Drug Administration: The test compound (e.g., SB-277011) is administered systemically (e.g., intraperitoneally or orally).
-
Analysis: The concentration of the neurotransmitter in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of a drug.
General Protocol:
-
Pre-conditioning Phase: On the first day, animals are allowed to freely explore a two-chambered apparatus to determine any initial preference for one chamber.
-
Conditioning Phase: Over several days, animals receive injections of the drug (e.g., cocaine) and are confined to one chamber, and on alternate days, they receive a vehicle injection and are confined to the other chamber.
-
Test Phase: On the test day, the animals are placed back in the apparatus with free access to both chambers, and the time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber is indicative of a conditioned place preference.
-
Antagonist Treatment: To test the effect of an antagonist like SB-277011, it can be administered before the drug during the conditioning phase (to test its effect on the acquisition of CPP) or before the test phase (to test its effect on the expression of CPP).
Visualizing the Mechanisms
To better understand the complex interactions and experimental processes involved, the following diagrams illustrate key concepts.
Caption: Dopamine D3 receptor signaling and the antagonistic action of SB-277011.
Caption: Experimental workflow for evaluating the effects of SB-277011.
Caption: Logical relationship of SB-277011's mechanism in reducing drug-related behaviors.
References
- 1. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective dopamine D3 receptor antagonism by SB-277011A attenuates cocaine reinforcement as assessed by progressive-ratio and variable-cost–variable-payoff fixed-ratio cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D3 Receptor Antagonism Inhibits Cocaine-Seeking and Cocaine-Enhanced Brain Reward in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 9. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Evaluation of Dopamine D3 Receptor Antagonists PG01037, PG01042, and V" by Evan D’Almeida, Ashley Center et al. [orb.binghamton.edu]
A Preclinical Head-to-Head: Evaluating the Efficacy of SB-277011 Dihydrochloride Against Traditional Antipsychotics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of the selective dopamine D3 receptor antagonist, SB-277011 dihydrochloride, against established typical and atypical antipsychotic drugs. This analysis is based on available experimental data in key preclinical models relevant to antipsychotic activity.
The quest for novel antipsychotic agents with improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile has led to the exploration of new pharmacological targets. One such target is the dopamine D3 receptor, which is preferentially expressed in limbic brain regions associated with cognition and emotion. SB-277011 is a potent and selective antagonist of the D3 receptor.[1] This guide synthesizes preclinical data to compare its pharmacological and behavioral profile with that of traditional D2 receptor antagonists (typical antipsychotics) and multi-receptor antagonists (atypical antipsychotics).
Quantitative Comparison of Receptor Binding and Neurochemical Effects
The distinct mechanisms of action of SB-277011, typical, and atypical antipsychotics are rooted in their differential affinities for various neurotransmitter receptors. SB-277011 demonstrates high affinity and selectivity for the dopamine D3 receptor over the D2 receptor.[1] In contrast, the therapeutic efficacy of typical antipsychotics is primarily attributed to their potent blockade of D2 receptors, while atypical antipsychotics generally exhibit a broader receptor binding profile, including a high affinity for serotonin 5-HT2A receptors in addition to D2 receptor antagonism.
A direct comparison of their effects on neurotransmitter release in the medial prefrontal cortex, a brain region implicated in the pathophysiology of schizophrenia, reveals further differences. One study in rats showed that SB-277011, similar to the atypical antipsychotics clozapine and olanzapine, significantly increased extracellular levels of dopamine, norepinephrine, and acetylcholine. In stark contrast, the typical antipsychotic haloperidol had no effect on the release of these neurotransmitters in this brain region.[2]
| Compound Class | Compound | Dopamine D3 Receptor Affinity (pKi) | Dopamine D2 Receptor Affinity (pKi) | D3 vs D2 Selectivity | Effect on Prefrontal Cortex Neurotransmitter Levels |
| Selective D3 Antagonist | SB-277011 | 7.95[1] | ~5.95 | ~100-fold[1] | ↑ Dopamine, ↑ Norepinephrine, ↑ Acetylcholine[2] |
| Typical Antipsychotic | Haloperidol | 7.7 | 8.5 | ~0.16-fold | No significant effect[2] |
| Atypical Antipsychotic | Clozapine | 7.2 | 7.0 | ~1.6-fold | ↑ Dopamine, ↑ Norepinephrine, ↑ Acetylcholine[2] |
| Atypical Antipsychotic | Olanzapine | 7.2 | 7.9 | ~0.2-fold | ↑ Dopamine, ↑ Norepinephrine, ↑ Acetylcholine[2] |
Efficacy in Preclinical Models of Schizophrenia
The potential therapeutic efficacy of SB-277011 has been evaluated in several animal models that are widely used to screen for antipsychotic activity.
Prepulse Inhibition (PPI) of the Startle Response
Deficits in sensorimotor gating, measured by a reduction in prepulse inhibition (PPI) of the startle response, are observed in individuals with schizophrenia and can be modeled in rodents. The social isolation rearing of rats is a well-established neurodevelopmental model that produces PPI deficits. In this model, SB-277011 has been shown to be effective.
-
SB-277011: At a dose of 3 mg/kg (p.o.), SB-277011 significantly reversed the PPI deficit in isolation-reared rats.[1] However, it did not reverse PPI deficits induced by the dopamine agonists apomorphine or quinpirole, suggesting a more specific effect on the underlying pathology in the isolation-rearing model rather than a simple blockade of dopamine agonist effects.[1]
-
Typical Antipsychotics (e.g., Haloperidol): Haloperidol can reverse PPI deficits induced by dopamine agonists like apomorphine.[3] Its effect on the isolation-rearing model is less consistent and may depend on the specific parameters of the model.
-
Atypical Antipsychotics (e.g., Clozapine, Olanzapine): Atypical antipsychotics have also shown efficacy in reversing PPI deficits in various models, including those induced by dopamine agonists and in developmental models.[3][4] For instance, olanzapine has been shown to significantly improve PPI in schizophrenia patients.[4]
Catalepsy
Catalepsy, a state of motor immobility, is a common side effect of typical antipsychotic drugs and is attributed to their potent blockade of D2 receptors in the striatum. This is a key area where D3-selective antagonists are hypothesized to have a significant advantage.
-
SB-277011: SB-277011 is non-cataleptogenic on its own.[5] Furthermore, it has been demonstrated to dose-dependently reduce the catalepsy induced by the typical antipsychotic haloperidol, suggesting that D3 receptor blockade may even counteract the motor side effects associated with D2 antagonism.[6]
-
Typical Antipsychotics (e.g., Haloperidol): These drugs are well-known to induce catalepsy in a dose-dependent manner.[7]
-
Atypical Antipsychotics (e.g., Clozapine, Olanzapine): Atypical antipsychotics generally have a lower propensity to induce catalepsy compared to typical antipsychotics.[7]
Experimental Protocols
Receptor Binding Affinity Assay
Objective: To determine the binding affinity of a compound for a specific receptor.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with the human dopamine D2 or D3 receptor are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.
-
Radioligand Binding: The cell membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D2 receptors, [³H]-(+)-PHNO for D3 receptors) at a fixed concentration.
-
Competition Assay: The incubation is performed in the presence of varying concentrations of the test compound (e.g., SB-277011, haloperidol, clozapine).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Prepulse Inhibition (PPI) in Isolation-Reared Rats
Objective: To assess sensorimotor gating in a neurodevelopmental animal model of schizophrenia.
Methodology:
-
Animal Model: Male rats are weaned and housed in social isolation from just after weaning (e.g., post-natal day 21) for a period of several weeks. Control animals are group-housed.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: Each rat is placed in the startle chamber for a brief acclimation period with background white noise.
-
Test Session: The session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 73-81 dB) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle amplitude in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [(startle amplitude on prepulse-pulse trials / startle amplitude on pulse-alone trials) x 100].
In Vivo Microdialysis in the Prefrontal Cortex
Objective: To measure extracellular levels of neurotransmitters in a specific brain region of freely moving animals.
Methodology:
-
Surgery: A guide cannula for the microdialysis probe is stereotaxically implanted into the medial prefrontal cortex of the rat under anesthesia.
-
Recovery: The animal is allowed to recover from surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane at the tip of the probe and into the aCSF. The resulting dialysate is collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: The test compound (e.g., SB-277011, haloperidol) is administered systemically (e.g., intraperitoneally or subcutaneously).
-
Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline levels collected before drug administration.
Signaling Pathway Diagrams
The distinct therapeutic and side-effect profiles of SB-277011 and traditional antipsychotics can be attributed to their differential engagement of dopamine receptor signaling pathways.
Conclusion
Based on the available preclinical data, this compound presents a distinct pharmacological profile compared to both typical and atypical antipsychotics. Its high selectivity for the D3 receptor translates into a potential for antipsychotic-like efficacy without the motor side effects, such as catalepsy, that are characteristic of D2 receptor antagonists. The neurochemical effects of SB-277011 in the prefrontal cortex more closely resemble those of atypical antipsychotics. Its ability to reverse sensorimotor gating deficits in a neurodevelopmental model of schizophrenia further supports its potential as a novel therapeutic agent. However, it is crucial to note that this comparison is based on preclinical evidence, and the translation of these findings to clinical efficacy in humans requires further investigation through well-controlled clinical trials.
References
- 1. Isolation rearing of rats produces a deficit in prepulse inhibition of acoustic startle similar to that in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adolescent isolation rearing produces a prepulse inhibition deficit correlated with expression of the NMDA GluN1 subunit in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clozapine and haloperidol in an animal model of sensorimotor gating deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Olanzapine, Risperidone and Haloperidol on Prepulse Inhibition in Schizophrenia Patients: A Double-Blind, Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SB-277011 GlaxoSmithKline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective dopamine D3 receptor antagonists, SB 277011-A and S 33084 block haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antipsychotic-like vs cataleptogenic actions in mice of novel antipsychotics having D2 antagonist and 5-HT1A agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of SB-277011 Dihydrochloride
The proper disposal of SB-277011 dihydrochloride, a compound utilized in research, is critical for maintaining laboratory safety and environmental protection. While safety data sheets (SDS) from suppliers like Cayman Chemical indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is imperative to handle its disposal with the same rigor as any other laboratory chemical.[1] Adherence to institutional and local regulations is paramount.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, researchers must be equipped with the appropriate personal protective equipment. This includes, but is not limited to:
-
Eye Protection: Safety goggles with side-shields are mandatory to prevent accidental splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. Gloves must be inspected before use and changed if contaminated.
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.
Spill Management
In the event of a spill, immediate action should be taken to contain and clean the affected area.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate vicinity.
-
Containment: Prevent the spilled material from entering drains or waterways.
-
Clean-up: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For a liquid spill, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in the waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and dispose of the cleaning materials as hazardous waste.
Disposal Protocol
The primary method for the disposal of this compound is through an approved chemical waste management service. Under no circumstances should the compound be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a clearly labeled, sealed, and appropriate waste container.
-
The container should be labeled with the full chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
-
Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Follow all institutional and local regulations for waste manifest and tracking. Incineration is often the preferred method for the disposal of pharmaceutical compounds.[2]
-
Quantitative Data Summary
| Parameter | Information | Source |
| GHS Hazard Classification | Not classified as hazardous | Cayman Chemical SDS[1] |
| Personal Protective Equipment | Safety goggles, gloves, lab coat | General Lab Practice |
| Spill Containment | Prevent entry into drains and waterways | TargetMol SDS |
| Disposal Method | Approved waste disposal plant/contractor | Fisher Scientific SDS[3] |
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and steps for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
